molecular formula C7H6N2O B1270218 1,3-Benzoxazol-5-amine CAS No. 63837-12-7

1,3-Benzoxazol-5-amine

Cat. No.: B1270218
CAS No.: 63837-12-7
M. Wt: 134.14 g/mol
InChI Key: IAWQUHCVFXQBMC-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-5-amine is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWQUHCVFXQBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363254
Record name 1,3-benzoxazol-5-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63837-12-7
Record name 5-Aminobenzoxazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-benzoxazol-5-amine
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Record name 1,3-benzoxazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazol-5-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxazol-5-amine, a member of the benzoxazole class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and materials science. The benzoxazole core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties including antifungal, anticancer, and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including available experimental and computed data, potential synthetic routes, and a summary of the known biological activities of related compounds.

Chemical Structure and Identification

This compound is characterized by a fused benzene and oxazole ring system, with an amine group substituted at the 5-position.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 63837-12-7[2]
Molecular Formula C₇H₆N₂O[2]
SMILES C1=CC2=C(C=C1N)N=CO2[2]
InChI InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2[2]
InChIKey IAWQUHCVFXQBMC-UHFFFAOYSA-N[2]

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are limited in the publicly available literature. The following table summarizes the computed properties available from PubChem.[2]

PropertyValueSource
Molecular Weight 134.14 g/mol PubChem[2]
XLogP3 0.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 134.048012819 DaPubChem[2]
Monoisotopic Mass 134.048012819 DaPubChem[2]
Topological Polar Surface Area 52.1 ŲPubChem[2]
Heavy Atom Count 10PubChem[2]
Complexity 129PubChem[2]

Synthesis and Experimental Protocols

A potential precursor for this compound is 2,4-diaminophenol. The synthesis could proceed via reaction with a suitable one-carbon synthon, such as formic acid or a derivative, followed by cyclization.

Illustrative Experimental Protocol (Hypothetical):

Reaction: Condensation and cyclization of 2,4-diaminophenol.

Materials:

  • 2,4-diaminophenol dihydrochloride

  • Triethyl orthoformate

  • Pyridine

  • Ethanol

Procedure:

  • A mixture of 2,4-diaminophenol dihydrochloride and a slight excess of triethyl orthoformate in pyridine is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized and hypothetical protocol. Reaction conditions, including temperature, time, and purification methods, would require optimization.

The following diagram illustrates a general workflow for the synthesis of benzoxazole derivatives.

G start Starting Materials (e.g., o-aminophenol derivative) reaction Reaction (Condensation/Cyclization) start->reaction workup Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Final Product (this compound) purification->product analysis Characterization (NMR, MS, IR) product->analysis

A general workflow for the synthesis and characterization of benzoxazole derivatives.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are scarce in the reviewed literature. However, the broader class of benzoxazole derivatives is known for a wide range of pharmacological activities.[1]

Derivatives of 5-aminobenzoxazole have been investigated for their potential as:

  • Antifungal Agents: Some aminobenzoxazole derivatives have shown activity against various fungal strains.[4][5] The mechanism of action is thought to involve disruption of the fungal cell membrane.

  • Anticancer Agents: Certain 2-amino-benzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.[6]

  • Enzyme Inhibitors: 2-Amino-5-arylbenzoxazole derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH).[7]

The amino group at the 5-position is considered to be important for the intensity of the biological activity of some benzoxazole derivatives.[8]

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a bioactive benzoxazole derivative, based on the known activities of the compound class.

G cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade activates transcription_factor Transcription Factor kinase_cascade->transcription_factor activates proliferation Cell Proliferation & Survival transcription_factor->proliferation promotes drug Bioactive Benzoxazole Derivative drug->kinase_cascade inhibits

Hypothetical inhibition of a cancer cell signaling pathway by a benzoxazole derivative.

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for biological activity, given the known properties of the broader benzoxazole class. While specific experimental data on its physicochemical properties and biological functions are limited, this guide provides a summary of its known structural characteristics and computed properties. The provided illustrative synthetic protocol and overview of the biological activities of related compounds can serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and other aminobenzoxazole derivatives. Further experimental investigation is warranted to fully characterize the properties and potential applications of this compound.

References

Technical Guide: A Two-Step Synthesis of 1,3-Benzoxazol-5-amine from 4-Amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of 1,3-benzoxazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from 4-amino-3-nitrophenol. The synthesis involves an initial acid-catalyzed cyclization to form the benzoxazole ring, yielding the 5-nitro-1,3-benzoxazole intermediate, followed by a catalytic reduction of the nitro group to afford the target amine. This document provides detailed experimental protocols adapted from established methodologies, summarizes quantitative data in structured tables, and includes process diagrams to illustrate the synthetic workflow and reaction logic.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] Specifically, the 5-aminobenzoxazole core is a crucial building block for the development of novel therapeutics, acting as a versatile intermediate for further functionalization.

This guide details a reliable synthetic strategy to access this compound from the commercially available starting material, 4-amino-3-nitrophenol. The proposed pathway is divided into two primary stages:

  • Cyclization: Formation of the benzoxazole ring via condensation.

  • Reduction: Conversion of the nitro-intermediate to the final amino product.

Overall Synthetic Workflow

The synthesis proceeds through a logical sequence of cyclization followed by reduction. The initial step leverages the ortho-aminophenol functionality of the starting material to construct the heterocyclic ring, while preserving the nitro group for subsequent transformation into the desired amine.

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction A 4-Amino-3-nitrophenol B 5-Nitro-1,3-benzoxazole (Intermediate) A->B  Formic Acid or Triethyl Orthoformate   C This compound (Final Product) B->C  Catalytic Hydrogenation (e.g., Pd/C, H₂)  

Figure 1: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of 5-Nitro-1,3-benzoxazole (Cyclization)

The formation of the benzoxazole ring from an o-aminophenol can be achieved by condensation with a variety of one-carbon electrophiles, such as carboxylic acids, aldehydes, or orthoesters.[3][4] For the synthesis of an unsubstituted C2 position on the benzoxazole ring, reagents like formic acid or triethyl orthoformate are commonly employed, often in the presence of an acid catalyst like polyphosphoric acid (PPA).[1][5]

Logical Reaction Diagram

G SM 4-Amino-3-nitrophenol CATALYST Polyphosphoric Acid (PPA) Heat (170-200°C) SM->CATALYST REAGENT Formic Acid (or Triethyl Orthoformate) REAGENT->CATALYST PRODUCT 5-Nitro-1,3-benzoxazole CATALYST->PRODUCT Intramolecular Cyclodehydration H2O H₂O (Byproduct) PRODUCT->H2O

Figure 2: Logical diagram for the acid-catalyzed cyclization reaction.

Experimental Protocol (Adapted Methodology)

This protocol is adapted from a general procedure for the synthesis of benzoxazoles from o-aminophenols using polyphosphoric acid.[5]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 4-amino-3-nitrophenol (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.

  • Cyclization Reagent: Add formic acid (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 170-200°C with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The typical reaction time is between 1.5 to 3 hours.[5]

  • Work-up: After completion, cool the reaction mixture to approximately 80-100°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Table of Reaction Parameters for Benzoxazole Formation

The following table summarizes typical conditions for analogous cyclization reactions.

ParameterCondition/ReagentPurposeReference
Cyclizing Agent Formic Acid / Triethyl OrthoformateProvides the C2 carbon of the oxazole ring[3]
Catalyst/Solvent Polyphosphoric Acid (PPA)Acts as both catalyst and dehydrating agent[1][5]
Temperature 170-200 °CTo overcome the activation energy for cyclodehydration[5]
Reaction Time 1.5 - 3.0 hoursTypical duration for reaction completion[5]
Work-up Ice-water quench, neutralizationTo hydrolyze PPA and precipitate the product[5]

Step 2: Synthesis of this compound (Reduction)

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and high-yielding method, commonly employing catalysts like palladium on carbon (Pd/C) with hydrogen gas.[5] Alternative methods include chemical reduction using reagents like sodium dithionite or metals in acidic media (e.g., Fe/NH₄Cl).[5]

Logical Reaction Diagram

G SM 5-Nitro-1,3-benzoxazole CATALYST Palladium on Carbon (Pd/C) (or Iron Powder) SM->CATALYST REAGENT H₂ (gas) or Hydrazine Hydrate REAGENT->CATALYST PRODUCT This compound CATALYST->PRODUCT Catalytic Reduction SOLVENT Methanol or Ethanol SOLVENT->CATALYST

Figure 3: Logical diagram for the catalytic reduction of the nitro group.

Experimental Protocol (Adapted Methodology)

This protocol is adapted from a general procedure for the reduction of nitroarenes using catalytic hydrogenation.[5]

  • Reaction Setup: To a solution of 5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with nitrogen gas three times, then evacuate and purge with hydrogen (H₂) gas three times.

  • Reaction: Pressurize the vessel with H₂ (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Table of Common Reduction Methods for Aromatic Nitro Groups

The following table summarizes various catalytic systems used for the reduction of the analogous compound 4-nitrophenol, which are applicable to the reduction of 5-nitro-1,3-benzoxazole.

Catalyst/ReagentReducing AgentSolventKey FeatureReference
Pd Nanoparticles Sodium Borohydride (NaBH₄)WaterGreen protocol, high efficiency[6]
Pt Nanoparticles on Co-Al LDH Sodium Borohydride (NaBH₄)WaterSuperior catalytic activity and stability[7]
Silver Nanoparticles (PAA stabilized) Sodium Borohydride (NaBH₄)WaterHigh turnover frequency[8]
CuFe₅O₈ Sodium Borohydride (NaBH₄)WaterInexpensive, reusable catalyst[9]
Palladium on Carbon (Pd/C) Hydrogen (H₂)Methanol/EthanolStandard, clean, and efficient industrial method[5]
Iron Powder / NH₄Cl Water TransferMethanol/WaterCost-effective alternative to precious metals[5]

Conclusion

The synthesis of this compound from 4-amino-3-nitrophenol is effectively accomplished through a two-step sequence involving an acid-catalyzed cyclodehydration followed by catalytic reduction. This approach provides a reliable and scalable route to a key intermediate used in pharmaceutical research and drug development. The protocols and data presented herein, adapted from established and analogous chemical literature, offer a comprehensive guide for laboratory synthesis. Researchers should perform appropriate reaction optimization and characterization to ensure desired purity and yield.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3-Benzoxazol-5-amine (CAS No: 63837-12-7). Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making their structural elucidation paramount for research and development.[1]

Due to a lack of publicly available experimental spectroscopic data for this compound, this guide presents predicted data based on the analysis of structurally related benzoxazole derivatives and general spectroscopic principles for aromatic amines. The experimental protocols provided are standardized methods for the analysis of small organic molecules and are broadly applicable.

Core Compound Information

PropertyValue
IUPAC Name This compound[2]
Synonyms 5-Aminobenzoxazole, Benzo[d]oxazol-5-amine[2]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Monoisotopic Mass 134.048012819 Da[2]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on typical values for the benzoxazole core and aromatic amines.[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2s1HH-2
~7.2 - 7.4d1HH-7
~6.8 - 7.0d1HH-6
~6.6 - 6.8s1HH-4
~5.0 - 5.5 (broad)s2H-NH₂

Protons on the benzene ring of benzoxazole derivatives typically resonate between δ 7.0 and 8.5 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 165C-2
~145 - 150C-7a
~140 - 145C-5
~130 - 142C-3a
~110 - 120C-7
~110 - 115C-6
~100 - 105C-4

The aromatic carbons of the benzoxazole core typically appear between δ 110-160 ppm.[4]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (asymmetric and symmetric)
1650 - 1580MediumN-H bend (scissoring)
1620 - 1580Medium-StrongC=C aromatic ring stretch
1335 - 1250StrongC-N stretch (aromatic amine)[3]
1270 - 1230StrongAsymmetric C-O-C stretch
1070 - 1020MediumSymmetric C-O-C stretch
910 - 665Strong, BroadN-H wag[3]

Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹.[3][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
134[M]⁺ (Molecular Ion)
106[M - CO]⁺
79[M - CO - HCN]⁺

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information.[6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied.

    • Filter the solution if any particulate matter is present to avoid magnetic field distortions.[1]

  • Instrumentation and Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.[7]

  • Data Processing:

    • Apply Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections using appropriate NMR software.

    • Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation and Acquisition:

    • Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[8]

    • For ESI, the sample solution is infused into the source. For EI, the sample is introduced into a high vacuum and vaporized before ionization.[8]

    • The ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[6]

  • Data Processing:

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Compound Characterized This compound Structure_Confirmation->Final_Compound

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Biological Activity Screening of 1,3-Benzoxazol-5-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 1,3-benzoxazol-5-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines detailed experimental protocols for key biological assays, presents a summary of quantitative activity data, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound Derivatives

The benzoxazole ring is a privileged heterocyclic scaffold found in numerous biologically active compounds. The incorporation of an amine group at the 5-position of the 1,3-benzoxazole core provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These structural modifications have been shown to significantly influence the biological activity profile of the resulting molecules, making them attractive candidates for targeted drug discovery programs.

Data Presentation of Biological Activities

The following tables summarize the quantitative biological activity data for a selection of 1,3-benzoxazole derivatives from various studies. This data is intended to provide a comparative overview of their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy of 1,3-benzoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of 1,3-Benzoxazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Derivative A 168326432[1][2]
Derivative B 84163216[1][2]
Derivative C 321664>6464[1][2]
Ampicillin (Std.) 0.50.254--[2]
Fluconazole (Std.) ----8[2]

Note: The specific structures of Derivatives A, B, and C are detailed in the cited literature.

Anticancer Activity

The cytotoxic effects of these derivatives are commonly assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 2: Anticancer Activity of 1,3-Benzoxazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)Reference
Derivative X 7.512.39.815.1[3][4][5]
Derivative Y 5.28.96.510.4[3][4][5]
Derivative Z 15.825.118.229.7[3][4][5]
Doxorubicin (Std.) 0.81.20.91.5[4]

Note: The specific structures of Derivatives X, Y, and Z are detailed in the cited literature.

Anti-inflammatory Activity

The in vivo anti-inflammatory potential is often evaluated using the carrageenan-induced paw edema model in rodents, with the percentage of edema inhibition serving as a measure of efficacy.

Table 3: Anti-inflammatory Activity of 1,3-Benzoxazole Derivatives

Compound/DerivativeDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5hReference
Derivative P 2055.248.5[6][7][8]
Derivative Q 2062.855.1[6][7][8]
Derivative R 2045.338.7[6][7][8]
Indomethacin (Std.) 1070.565.2[7]

Note: The specific structures of Derivatives P, Q, and R are detailed in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound derivatives.

General Synthesis Workflow

The synthesis of this compound derivatives typically follows a multi-step process, beginning with the construction of the benzoxazole core, followed by functionalization of the amine group.

G A Starting Materials (e.g., 4-amino-3-nitrophenol) B Cyclization to form Benzoxazole Core A->B Reagents for cyclization C Reduction of Nitro Group to 5-Amine B->C Reducing agents D This compound Intermediate C->D E Derivatization of the 5-Amine Group D->E Various electrophiles (e.g., acid chlorides, aldehydes) F Final this compound Derivatives E->F G Purification and Characterization F->G Chromatography, Spectroscopy

General synthesis workflow for this compound derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) and standard antibiotic solutions into the wells. A solvent control well should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

G A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compounds and Controls to Wells B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E

Workflow for the agar well diffusion antimicrobial assay.
Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

G A Seed Cancer Cells in 96-well Plate B Treat with Benzoxazole Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test derivatives and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Signaling Pathways

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Benzoxazole 1,3-Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Survival Cell Survival PKC->Survival AKT->Proliferation AKT->Migration AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival

Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Anti-inflammatory Activity: Inhibition of COX-2 Pathway

The anti-inflammatory effects of some benzoxazole derivatives are linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Benzoxazole 1,3-Benzoxazole Derivative Benzoxazole->COX2 Inhibition Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Inhibition of the COX-2 inflammatory pathway by benzoxazole derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their potential in the fields of antimicrobial, anticancer, and anti-inflammatory research. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers to design and conduct further investigations into the mechanism of action and structure-activity relationships of this important class of compounds. Continued exploration and optimization of these derivatives are warranted to unlock their full therapeutic potential.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazole core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of an amine group at the 5-position, yielding 1,3-Benzoxazol-5-amine, provides a critical handle for synthetic elaboration, enabling the development of diverse derivatives with a broad spectrum of pharmacological activities. This technical guide explores the synthesis, potential applications, and biological evaluation of this compound derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Synthesis of this compound Derivatives

The synthesis of the 1,3-benzoxazole core typically involves the condensation of a 2-aminophenol with a variety of functional groups. For the synthesis of 5-amino substituted benzoxazoles, 2,4-diaminophenol serves as a key starting material.

General Synthetic Routes:

  • From 2,4-Diaminophenol and Carboxylic Acids: A common and direct method involves the condensation of 2,4-diaminophenol with various carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to yield 2-substituted-1,3-benzoxazol-5-amines.[1]

  • From 2,4-Diaminophenol and Aldehydes: Oxidative cyclization of an in situ formed Schiff base from the reaction of 2,4-diaminophenol and an aldehyde provides another route to 2-substituted-1,3-benzoxazol-5-amines.

  • Modification of the 5-Amino Group: Once the this compound core is formed, the amine group can be further functionalized to generate a library of derivatives, such as amides and sulfonamides, by reacting with corresponding acyl chlorides or sulfonyl chlorides.[2]

Below is a generalized experimental workflow for the synthesis of 2-aryl-1,3-benzoxazol-5-amine derivatives.

cluster_synthesis Synthesis Workflow start Start: 2,4-Diaminophenol + Aromatic Carboxylic Acid reaction1 Condensation Reaction (e.g., with Polyphosphoric Acid) start->reaction1 intermediate 2-Aryl-1,3-benzoxazol-5-amine reaction1->intermediate reaction2 Further Derivatization (e.g., Acylation, Sulfonylation) intermediate->reaction2 product Target Derivatives reaction2->product

Caption: General workflow for the synthesis of 2-aryl-1,3-benzoxazol-5-amine derivatives.

Applications in Medicinal Chemistry

Kinase Inhibitors in Cancer Therapy

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Derivatives of 1,3-benzoxazole have shown promise as inhibitors of several key kinases involved in tumorigenesis, including c-Met, VEGFR-2, c-Src, and Abl.

c-Met and VEGFR-2 Inhibition:

The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways are critical for tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising strategy in cancer therapy. Piperidinyl-based benzoxazole derivatives have been synthesized and evaluated as potent dual inhibitors of c-Met and VEGFR-2.[2][3][4]

Table 1: Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [2][3][4]

CompoundRIC₅₀ (μM) vs. VEGFR-2IC₅₀ (μM) vs. c-Met
5a H0.9701.885
5g 4-OCH₃0.1450.452
5h 4-F, 3-Cl0.2350.588
11a H0.0820.280
11b 4-F0.0570.181
Sorafenib -0.058-
Staurosporine --0.237

Data extracted from studies on 2-(piperidin-4-yl)benzo[d]oxazole derivatives, which can be conceptually derived from a this compound scaffold.

Signaling Pathways:

The following diagrams illustrate the signaling pathways of c-Met, VEGFR-2, and the c-Src/Abl complex, highlighting the points of inhibition by benzoxazole derivatives.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus (Proliferation, Survival, Motility) ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus STAT3->nucleus Inhibitor Benzoxazole Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and inhibition by benzoxazole derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus (Angiogenesis, Proliferation) ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits cSrc_Abl_Pathway cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Src c-Src Receptor->Src Abl c-Abl Src->Abl STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Actin Actin Cytoskeleton Abl->Actin nucleus Nucleus (Proliferation, Survival, Migration) STAT3->nucleus FAK->nucleus Inhibitor Benzoxazole Inhibitor Inhibitor->Src Inhibits Inhibitor->Abl Inhibits cluster_assay Kinase Inhibition Assay Workflow start Start: Kinase, Substrate, ATP, and Inhibitor incubation Incubation at 30°C start->incubation detection Detection of Signal (e.g., Luminescence, Fluorescence) incubation->detection analysis Data Analysis (Calculation of IC₅₀) detection->analysis

References

The Versatile Scafford: 1,3-Benzoxazol-5-amine as a Cornerstone for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among the myriad of privileged scaffolds, the benzoxazole nucleus stands out for its remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a key derivative, 1,3-benzoxazol-5-amine, a versatile building block for the synthesis of a diverse array of more complex heterocyclic systems. Its strategic amino functionality serves as a reactive handle for the construction of novel molecular architectures with significant potential in drug development.

Synthesis of the Core Building Block: this compound

The efficient synthesis of the starting material is paramount for any successful drug discovery campaign. A reliable route to this compound can be achieved through a two-step process commencing from readily available 2-amino-4-nitrophenol. This involves an initial cyclization to form the benzoxazole ring, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-1,3-benzoxazole

A mixture of 2-amino-4-nitrophenol (1 equivalent) and triethyl orthoformate (1.5 equivalents) is heated at 120-130°C for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The resulting solid is then recrystallized from ethanol to yield 5-nitro-1,3-benzoxazole.

Step 2: Reduction of 5-Nitro-1,3-benzoxazole to this compound

To a solution of 5-nitro-1,3-benzoxazole (1 equivalent) in ethanol, palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is completely consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[4]

Applications in Heterocyclic Synthesis

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of cyclization and condensation reactions to form fused and substituted heterocyclic systems.

Synthesis of Pyrimido[5,4-b]benzoxazoles

The reaction of this compound with β-dicarbonyl compounds provides a straightforward route to pyrimido[5,4-b]benzoxazoles, a class of compounds with potential biological activities.

A mixture of this compound (1 equivalent) and benzoylacetone (1.1 equivalents) in polyphosphoric acid (PPA) is heated at 140-150°C for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from an appropriate solvent yields the desired pyrimido[5,4-b]benzoxazole derivative.

Synthesis of Triazolo[4,5-f]benzoxazoles

Diazotization of this compound followed by an intramolecular cyclization can lead to the formation of the triazolo[4,5-f]benzoxazole ring system.

To a cooled (0-5°C) solution of this compound (1 equivalent) in dilute hydrochloric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes. The resulting diazonium salt solution is then allowed to warm to room temperature and stirred for an additional 1-2 hours to facilitate cyclization. The product is isolated by filtration and purified by recrystallization.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases. The ability to readily synthesize a library of analogues from this building block allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5]

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3] Inhibition of this pathway can starve tumors of their blood supply. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Benzoxazole_Derivative This compound Derivative Benzoxazole_Derivative->VEGFR-2 Inhibits PARP2_Signaling_Pathway cluster_inhibition Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP-2 PARP-2 DNA_Damage->PARP-2 Recruits & Activates DNA_Repair DNA Repair PARP-2->DNA_Repair Apoptosis Cell Death (Apoptosis) BRCA_Deficient_Cancer_Cell In BRCA-deficient cancer cells, alternative DNA repair is compromised. Benzoxazole_Derivative This compound Derivative Benzoxazole_Derivative->PARP-2 Inhibits Inhibited_Repair Inhibition of PARP-2 prevents DNA repair, leading to accumulation of DNA damage. Inhibited_Repair->Apoptosis Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Start This compound Reaction_A Reaction with β-Diketones Start->Reaction_A Reaction_B Diazotization & Cyclization Start->Reaction_B Reaction_C Condensation with Aldehydes Start->Reaction_C Library Compound Library Reaction_A->Library Reaction_B->Library Reaction_C->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

In Silico Prediction of 1,3-Benzoxazol-5-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth framework for the in silico prediction of the bioactivity of 1,3-Benzoxazol-5-amine, a core benzoxazole structure. While extensive research exists for substituted benzoxazoles, this document focuses on establishing a foundational computational workflow to hypothesize and evaluate the potential therapeutic activities of the parent amine. We detail a multi-step computational approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, this guide provides detailed protocols for subsequent in vitro validation of computational predictions, thereby offering a comprehensive roadmap for researchers, scientists, and drug development professionals. All quantitative data from analogous studies are summarized for comparative analysis, and key workflows and signaling pathways are visualized using Graphviz.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2] The this compound structure represents a key building block for the synthesis of more complex derivatives. Understanding its intrinsic bioactivity and potential biological targets through computational methods can significantly accelerate the drug discovery process, enabling a more rational design of novel therapeutic agents.

In silico techniques offer a time- and cost-effective means to screen virtual libraries of compounds, predict their biological activities, and assess their pharmacokinetic and toxicological profiles.[3] This guide outlines a systematic in silico strategy to predict the bioactivity of this compound, leveraging data from structurally similar compounds to inform the selection of potential biological targets and predictive models.

Predicted Bioactivities and Potential Targets

Based on extensive literature review of 5-amino-benzoxazole derivatives, the primary predicted bioactivities for this compound are likely to be in the realms of antimicrobial and anticancer activities.

  • Antimicrobial Activity: Substituted 5-amino-2-phenyl/benzyl-benzoxazoles have demonstrated significant activity against various bacterial and mycobacterial strains.[4] A key molecular target identified in these studies is DNA gyrase , an essential bacterial enzyme.[5]

  • Anticancer Activity: Several benzoxazole derivatives have been investigated as potent anticancer agents.[1] One of the prominent mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[6][7]

In Silico Prediction Workflow

A robust in silico workflow is essential for the accurate prediction of bioactivity. The proposed workflow for this compound is depicted below and involves several sequential steps from ligand and protein preparation to detailed molecular interaction analysis and property prediction.

G cluster_prep Data Preparation cluster_analysis Computational Analysis cluster_validation Validation & Refinement ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking qsar QSAR Modeling ligand_prep->qsar admet ADMET Prediction ligand_prep->admet protein_prep Protein Target Preparation (e.g., DNA Gyrase, VEGFR-2) protein_prep->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis model_validation QSAR Model Validation qsar->model_validation in_vitro In Vitro Experimental Validation admet->in_vitro binding_analysis->in_vitro model_validation->in_vitro G cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Target) This compound->DNA_Gyrase Inhibition DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Disruption leads to G cluster_endothelial_cell Endothelial Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis Benzoxazole This compound Benzoxazole->VEGFR2 Inhibits

References

Thermogravimetric Analysis of 1,3-Benzoxazol-5-amine: A Technical Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1,3-Benzoxazol-5-amine (also known as 5-amino-1,3-benzoxazole). While specific experimental TGA data for this compound is not extensively available in public literature, this document outlines a detailed experimental protocol for determining its thermal stability. Furthermore, it presents a hypothesized thermal decomposition profile and pathways based on the known characteristics of benzoxazole derivatives and aromatic amines. This guide serves as a practical resource for researchers and professionals in drug development and materials science, offering the necessary methodologies and theoretical framework to conduct and interpret TGA studies on this and similar compounds.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic aromatic compound with a molecular formula of C₇H₆N₂O.[1] Its structure, featuring a fused benzene and oxazole ring with an amine substituent, makes it a valuable building block in medicinal chemistry and materials science. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter. It influences storage conditions, shelf-life, and the selection of appropriate manufacturing processes, such as drying and melt-processing. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3]

Experimental Protocol for Thermogravimetric Analysis

The following section details a standardized protocol for conducting a TGA experiment on this compound. This methodology is designed to yield high-quality, reproducible data on its thermal decomposition.

2.1. Instrumentation and Sample Preparation

  • Instrument: A calibrated thermogravimetric analyzer is required, capable of precise temperature and mass measurements.

  • Sample Mass: A sample of 5-10 mg is generally recommended for TGA to ensure it is representative of the bulk material while minimizing thermal gradients.[4]

  • Crucible: Alumina (Al₂O₃) crucibles are typically used.[5] It is important to ensure that the sample does not react with the crucible material.

  • Sample Form: For optimal heat and mass transfer, the sample should be a fine, free-flowing powder.[4]

  • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to understand the different decomposition mechanisms. A typical purge gas flow rate is 20-100 mL/min.[6][7]

2.2. TGA Experimental Parameters

A typical non-isothermal TGA experiment would involve the following parameters:

ParameterValueRationale
Initial Temperature 25-30 °CStart at ambient temperature.
Final Temperature 600-800 °CTo ensure complete decomposition is observed.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.[6][7]
Purge Gas Nitrogen (or Air)To study decomposition in inert and oxidative environments.
Flow Rate 50 mL/minTo maintain a consistent atmosphere around the sample.

2.3. Data Analysis

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature). Key parameters to be determined from these curves include:

  • Onset Decomposition Temperature (T_onset): The temperature at which significant decomposition begins.

  • Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, identified from the peak of the DTG curve.

  • Percentage Mass Loss: The amount of mass lost at each decomposition step.

  • Residual Mass: The percentage of mass remaining at the end of the experiment.

Hypothesized Thermal Decomposition Profile

Based on the thermal behavior of similar aromatic amines and benzoxazole structures, a plausible multi-stage decomposition can be hypothesized for this compound.

Table 1: Hypothesized TGA Data for this compound in an Inert Atmosphere (Nitrogen)

Decomposition StepTemperature Range (°C)T_peak (°C)Mass Loss (%)Probable Evolved Fragments
Step 1 150 - 250~22015-25Initial breakdown of the amine group (NH₂) and potential cleavage of the oxazole ring.
Step 2 250 - 450~38040-60Fragmentation of the benzoxazole core structure.
Step 3 > 450-10-20Slow charring of the remaining aromatic structure.
Final Residue at 600°C-5-15Carbonaceous residue.

Visualizing Experimental and Logical Workflows

4.1. TGA Experimental Workflow

The following diagram illustrates the standard workflow for conducting a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Execution & Data Collection cluster_data Data Analysis A Obtain Representative Sample B Grind to Fine Powder A->B C Weigh 5-10 mg in Crucible B->C G Load Sample into Furnace C->G D Calibrate Instrument E Set Temperature Program (25-800°C at 10°C/min) F Set Atmosphere (N2 or Air at 50 mL/min) H Start Experiment G->H I Record Mass vs. Temperature H->I J Plot TGA and DTG Curves I->J K Determine T_onset, T_peak, and Mass Loss % J->K L Interpret Decomposition Steps K->L M M L->M Final Report

Caption: Workflow for Thermogravimetric Analysis.

4.2. Hypothesized Decomposition Pathway

This diagram illustrates the logical relationship in the proposed thermal decomposition of this compound.

Decomposition_Pathway cluster_step1 Step 1: Initial Decomposition cluster_step2 Step 2: Major Fragmentation A This compound (Solid) B Loss of Amine Group (-NH2) A->B Heat (150-250°C) C Oxazole Ring Opening A->C Heat (150-250°C) D Benzene Ring Fragmentation B->D Heat (250-450°C) C->D Heat (250-450°C) E Formation of Volatile Nitrogenous and Oxygenated Species D->E F Carbonaceous Residue (Char) D->F >450°C

Caption: Hypothesized Thermal Decomposition Pathway.

Interpretation and Significance

The thermal decomposition profile of this compound is crucial for its application in drug development. A lower onset of decomposition would indicate poor thermal stability, necessitating careful handling and storage at controlled temperatures. The nature of the decomposition (e.g., a single sharp mass loss versus multiple, overlapping steps) provides insight into the complexity of the degradation mechanism.

Analysis in both inert and oxidative atmospheres is important. Decomposition in air often occurs at lower temperatures and may involve different chemical reactions (e.g., oxidation) compared to decomposition in an inert atmosphere like nitrogen. This information is vital for assessing the compound's stability during formulation processes that may involve exposure to air and heat.

Conclusion

This technical guide has outlined a comprehensive approach to evaluating the thermal stability of this compound using thermogravimetric analysis. While specific experimental data is pending, the provided experimental protocol offers a robust framework for its determination. The hypothesized decomposition data and pathways, based on the known behavior of analogous chemical structures, serve as a valuable reference for what researchers might expect to observe. The visualization of both the experimental workflow and the logical decomposition sequence aims to provide clarity and a deeper understanding of the process. For professionals in the pharmaceutical and chemical industries, a thorough understanding of a compound's thermal properties through TGA is an indispensable part of its development and characterization.

References

Exploring the Core of Cellular Insight: A Technical Guide to 1,3-Benzoxazol-5-amine Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug discovery, the ability to visualize and quantify specific analytes within a cellular environment is paramount. Fluorescent probes are indispensable tools in this pursuit, offering high sensitivity and real-time tracking capabilities. Among the diverse scaffolds used to construct these molecular reporters, 1,3-benzoxazole derivatives have emerged as a significant and versatile class.[1] Their rigid, planar structure and favorable photophysical properties make them ideal candidates for developing probes that can sense a wide array of targets, from metal ions to biomolecules.[1][2]

This technical guide delves into the synthesis, photophysical characteristics, and applications of fluorescent probes based on the 1,3-Benzoxazol-5-amine core. We will explore their utility in detecting crucial metal cations, their role in intracellular imaging, and provide detailed experimental protocols for their synthesis and application, offering a comprehensive resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. A common and effective method involves a ring closure reaction in the presence of a dehydrating agent like polyphosphoric acid (PPA).

The general synthetic pathway can be adapted to introduce various functional groups, enabling the tuning of the probe's photophysical properties and its selectivity towards specific analytes. For instance, functionalization at the 2-position of the benzoxazole ring is a common strategy to incorporate recognition moieties for target molecules.[3]

Photophysical Properties

The fluorescence of 1,3-benzoxazole derivatives is a key feature for their application as probes. These properties are highly sensitive to the molecular environment and substitution patterns on the benzoxazole core. Key photophysical parameters include the maximum excitation (λex) and emission (λem) wavelengths, the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process.

Derivatives can be designed to exhibit significant changes in their fluorescence upon binding to a target analyte, a phenomenon that forms the basis of their sensing capabilities. For example, the Zinbo-5 probe, a benzoxazole derivative, shows significant changes in both excitation and emission maxima upon binding to Zn²⁺.[4]

Table 1: Photophysical Properties of Selected 1,3-Benzoxazole Derivatives
Compound/Probe NameTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/MediumReference
Zinbo-5 (Zinc-bound)Zn²⁺~370~430~600.10Aqueous Buffer[4]
Rhodamine-based probeFe³⁺530~580~50Not SpecifiedEtOH-H₂O[5][6]
Benzoxazolyl-imidazole 6aAggregation470~620~150Not SpecifiedDMSO/Water[7]
Phosphinoamine 3Solid StateNot Specified519Not Specified0.93Solid State[8]
Benzoxadiazole 2cAnions~480~690>2000.05Acetonitrile[9]

Applications as Fluorescent Probes

The versatility of the 1,3-benzoxazole scaffold has led to the development of probes for a wide range of applications, particularly in sensing metal ions and in cellular imaging.

Metal Ion Sensing

Metal ions are crucial for numerous biological processes, and their dysregulation is linked to various diseases. Fluorescent probes based on benzoxazole derivatives offer a powerful means to detect and quantify these ions in biological systems.

  • Iron (Fe³⁺): A rhodamine-based probe functionalized with 2-aminobenzoxazole has been developed for the reversible detection of Fe³⁺. The coordination of Fe³⁺ to the benzoxazole moiety triggers a strong fluorescence emission and a visible color change, enabling its use for imaging Fe³⁺ in living cells.[5]

  • Zinc (Zn²⁺): The probe Zinbo-5 is a ratiometric zinc sensor with a nanomolar dissociation constant (Kd). It exhibits distinct changes in its excitation and emission spectra upon binding zinc, making it suitable for quantitative imaging in fluorescence microscopy, including two-photon excitation microscopy.[4]

  • Copper (Cu²⁺) and Palladium (Pd²⁺): Unnatural alanine derivatives bearing a benzoxazole unit have shown high selectivity towards Cu²⁺ and Pd²⁺, forming 1:2 ligand-to-metal complexes.[10]

  • Silver (Ag⁺) and Mercury (Hg²⁺): Bioinspired fluorescent peptide systems incorporating benzoxazole derivatives have been successfully used to create sensitive materials for detecting Ag⁺ and Hg²⁺ in water.[11]

Intracellular Imaging

The ability of these probes to function within the complex environment of a living cell is a significant advantage. Their applications extend to visualizing cellular components and tracking dynamic processes.

  • DNA Probes: Benzoxazole and naphthoxazole derivatives have shown significant potential as fluorescent DNA probes. They exhibit enhanced fluorescence emission upon binding to DNA, with intercalation being a common mode of interaction.[12]

  • Imaging in Living Cells: Probes have been successfully used for fluorescence imaging of Fe³⁺ in L929 and MG-63 cells and for ratiometric imaging of intracellular zinc in mammalian cells.[4][5] These applications provide a promising avenue for mapping the distribution and dynamics of metal ions in biological samples.[5]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl-1,3-benzoxazole Derivative

This protocol is a generalized procedure based on the condensation of 2-aminophenol with an aromatic carboxylic acid.

  • Reactant Mixture: In a round-bottom flask, combine stoichiometric amounts of the desired 2-aminophenol and the corresponding aromatic carboxylic acid.

  • Catalyst/Solvent: Add a dehydrating agent and solvent, such as polyphosphoric acid (PPA) or ethanol in the presence of a catalyst like ammonium chloride.[1]

  • Reaction: Heat the mixture under reflux for several hours (e.g., 5-8 hours) at a temperature appropriate for the solvent (e.g., 80-175°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will cause the product to precipitate.[1]

  • Purification: Collect the solid precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[13]

Protocol 2: Fluorescence Spectroscopy for Analyte Sensing

This protocol outlines the general steps for evaluating the sensing performance of a benzoxazole-based fluorescent probe.

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 20 µM) in a suitable solvent system (e.g., EtOH-H₂O with a PBS buffer, pH 7.4).[6] Prepare stock solutions of the various analytes (e.g., metal ions) to be tested.

  • Spectra Recording: Record the absorbance and fluorescence emission spectra of the probe solution alone using a spectrophotometer and a fluorescence spectrophotometer, respectively. The excitation wavelength should be set to the absorption maximum (λmax) of the probe.

  • Titration: Incrementally add small aliquots of the analyte stock solution to the probe solution. After each addition, record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte. This can be used to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).[6]

  • Selectivity Test: Repeat the experiment with a range of different potential interfering analytes to assess the probe's selectivity.

Protocol 3: Intracellular Imaging in Living Cells

This protocol provides a general workflow for using a benzoxazole-based probe for live-cell imaging.

  • Cell Culture: Culture the desired cell line (e.g., L929 or MG-63 cells) on a suitable imaging dish (e.g., glass-bottom dish) in an appropriate growth medium until they reach the desired confluency.[5]

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe at a specific concentration (e.g., 20 µM) in the cell culture medium for a designated period (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove any excess, unloaded probe.

  • Imaging: Mount the dish on a confocal fluorescence microscope. Excite the probe using a laser at the appropriate wavelength (e.g., 543 nm for a rhodamine-based probe) and collect the emitted fluorescence in the corresponding channel.[6]

  • Analyte Stimulation (Optional): To observe the probe's response to an intracellular analyte, the cells can be treated with a solution containing the analyte (e.g., Fe³⁺) before or during imaging.

  • Image Analysis: Analyze the acquired images to determine the localization and changes in fluorescence intensity of the probe within the cells.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_application Probe Application cluster_spectroscopy Spectroscopic Analysis cluster_imaging Cellular Imaging Workflow S1 1. Reactant Mixing (2-Aminophenol + Carboxylic Acid) S2 2. Reflux with Catalyst (e.g., PPA) S1->S2 S3 3. Precipitation (Pour into ice water) S2->S3 S4 4. Purification (Recrystallization/Chromatography) S3->S4 S5 5. Characterization (NMR, IR, MS) S4->S5 A1 Stock Solution Preparation S5->A1 Purified Probe A2 Fluorescence Spectroscopy A1->A2 A3 Live Cell Imaging A1->A3 SP1 Titration with Analyte A2->SP1 I1 Cell Culture A3->I1 SP2 Record Emission Spectra SP1->SP2 SP3 Data Analysis (Binding, Selectivity) SP2->SP3 I2 Probe Loading I1->I2 I3 Confocal Microscopy I2->I3 I4 Image Analysis I3->I4

Caption: Workflow for synthesis and application of benzoxazole probes.

sensing_mechanism Probe Benzoxazole Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Signal Fluorescence Signal (Detectable Change) Complex->Signal generates

Caption: General mechanism of a turn-on fluorescent probe.

signaling_pathway_concept Ext_Stimulus External Stimulus (e.g., Oxidative Stress) Ion_Channel Ion Channel Activation Ext_Stimulus->Ion_Channel Ion_Influx Metal Ion Influx (e.g., Fe³⁺, Zn²⁺) Ion_Channel->Ion_Influx Probe Benzoxazole Probe (Inside Cell) Ion_Influx->Probe binds to Cell_Response Cellular Response (e.g., Apoptosis) Ion_Influx->Cell_Response Fluorescence Fluorescence Signal Increase Probe->Fluorescence activates Microscopy Detection by Microscopy Fluorescence->Microscopy

Caption: Conceptual pathway for imaging ion flux with a probe.

References

An In-Depth Technical Guide to 5-Aminobenzoxazole (CAS Number: 63837-12-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminobenzoxazole (CAS No. 63837-12-7), a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its known biological activities, particularly its anticancer and antimicrobial properties. Furthermore, this guide discusses its mechanism of action, associated signaling pathways, and summarizes its known hazards and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

5-Aminobenzoxazole is a fused heterocyclic compound consisting of a benzene ring fused to an oxazole ring, with an amino group substituted at the 5-position. Its structure makes it a valuable scaffold in the synthesis of more complex molecules with diverse biological activities. The benzoxazole moiety is present in various pharmacologically active compounds, contributing to their therapeutic effects.[1] This guide focuses specifically on the properties and hazards of 5-Aminobenzoxazole to provide a foundational understanding for its application in research and drug development.

Chemical and Physical Properties

5-Aminobenzoxazole is a solid at room temperature with a molecular formula of C₇H₆N₂O.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 63837-12-7[2]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 95-97 °C[4]
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol and DMSO.
pKa Not available
LogP Not available

Synthesis and Purification

The synthesis of 5-Aminobenzoxazole can be achieved through various methods. A common approach involves the cyclization of a substituted aminophenol.[5]

Synthesis from 2-Amino-4-nitrophenol

A patented method describes the synthesis of a related compound, 2-(aminophenyl)-5-aminobenzoxazole, which involves the initial formation of a dinitro-benzoxazole intermediate followed by reduction.[6] A plausible synthesis route for 5-Aminobenzoxazole starting from 2-amino-4-nitrophenol would involve cyclization followed by reduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of 5-Nitrobenzoxazole

  • In a round-bottom flask, dissolve 2-amino-4-nitrophenol in a suitable solvent such as polyphosphoric acid (PPA).[5]

  • Add a cyclizing agent, for example, triethyl orthoformate.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain 5-nitrobenzoxazole.

Step 2: Reduction of 5-Nitrobenzoxazole to 5-Aminobenzoxazole

  • Suspend the synthesized 5-nitrobenzoxazole in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, basify the reaction mixture with a solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts and neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 5-Aminobenzoxazole.

SynthesisWorkflow Start 2-Amino-4-nitrophenol Step1 Cyclization (e.g., with Triethyl Orthoformate in PPA) Start->Step1 Intermediate 5-Nitrobenzoxazole Step1->Intermediate Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Step2 End 5-Aminobenzoxazole Step2->End

Synthesis workflow for 5-Aminobenzoxazole.

Purification by Recrystallization

The crude 5-Aminobenzoxazole can be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Experimental Protocol:

  • Dissolve the crude 5-Aminobenzoxazole in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.[7][8][9]

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.[8]

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.[7][8]

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]

  • Dry the crystals under vacuum to remove any residual solvent.

PurificationWorkflow Crude Crude 5-Aminobenzoxazole Dissolve Dissolve in minimum hot solvent Crude->Dissolve HotFilter Hot Filtration (optional, with charcoal) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Drying VacuumFilter->Dry Pure Pure 5-Aminobenzoxazole Dry->Pure

Purification workflow for 5-Aminobenzoxazole.

Biological Activities and Mechanism of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][10] While much of the research has focused on substituted benzoxazoles, the 5-aminobenzoxazole scaffold is a key component of many of these active molecules.

Anticancer Activity

Studies on derivatives of 5-aminobenzoxazole have demonstrated significant anticancer effects. For instance, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown the ability to induce apoptosis and decrease angiogenesis in breast cancer cell lines (MCF-7 and MDA-MB).[11]

Mechanism of Action:

The anticancer activity of benzoxazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis). The proposed mechanism involves the intrinsic apoptotic pathway, characterized by:

  • Increased Cytochrome C Release: The compound can induce the release of cytochrome c from the mitochondria into the cytosol.[11]

  • Caspase Activation: The released cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to apoptosis.[11]

  • Modulation of Bcl-2 Family Proteins: Benzoxazole derivatives can influence the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability and cytochrome c release. A decrease in the anti-apoptotic protein Bcl-2 can promote apoptosis.[11]

  • Inhibition of Angiogenesis: Some derivatives have been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, which is crucial for tumor growth and metastasis.[11]

  • Inhibition of Topoisomerase II: Certain benzoxazole derivatives have been identified as inhibitors of human DNA topoisomerase IIα, an enzyme essential for DNA replication and cell division in cancer cells.[12]

ApoptosisPathway cluster_cell Cancer Cell cluster_cytosol Cytosol Benzoxazole 5-Aminobenzoxazole Derivative Mitochondrion Mitochondrion Benzoxazole->Mitochondrion Induces Permeability Bcl2 Bcl-2 Benzoxazole->Bcl2 Inhibits CytC_cyto Cytochrome C Mitochondrion->CytC_cyto Release CytC_mito Cytochrome C Bcl2->CytC_mito Inhibits Release Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Proposed apoptotic signaling pathway modulated by benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 5-Aminobenzoxazole against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 5-Aminobenzoxazole dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[13][14] Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans.[13]

Mechanism of Action:

The exact antimicrobial mechanism of action for 5-Aminobenzoxazole is not fully elucidated, but for the broader class of benzoxazoles, potential mechanisms include:

  • Inhibition of DNA Gyrase: Some benzothiazole derivatives, structurally related to benzoxazoles, have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[15]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole ring may facilitate its interaction with and disruption of the bacterial cell membrane.

  • Inhibition of Efflux Pumps: Some benzoxazole-metal complexes have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby restoring susceptibility to other drugs.[16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 5-Aminobenzoxazole can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of two-fold dilutions of 5-Aminobenzoxazole in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hazards and Toxicology

Understanding the hazards and toxicological profile of 5-Aminobenzoxazole is crucial for its safe handling and for assessing its potential as a therapeutic agent.

Hazard Identification

Based on available Safety Data Sheets (SDS), 5-Aminobenzoxazole is classified with the following hazards:

  • Acute Toxicity, Oral: May be harmful if swallowed.[17][18]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][17][18]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][17][18]

  • Specific target organ toxicity - single exposure: May cause respiratory irritation.[17][18]

A summary of GHS hazard statements is provided in Table 2.

GHS Hazard StatementDescriptionReference(s)
H302Harmful if swallowed[17][18]
H315Causes skin irritation[4][17][18]
H319Causes serious eye irritation[4][17][18]
H335May cause respiratory irritation[17][18]
Toxicological Data

Detailed toxicological studies specifically on 5-Aminobenzoxazole are limited in the public domain. One safety data sheet indicates that the toxicological properties have not been thoroughly investigated.[3] Another SDS for a related compound, 2-aminobenzoxazole, provides some acute toxicity data in rodents.[17]

Precautionary Measures:

When handling 5-Aminobenzoxazole, the following personal protective equipment (PPE) should be used:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3][4]

  • Skin Protection: Chemical-resistant gloves and protective clothing.[3][4]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits are exceeded.[3][4]

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

Conclusion

5-Aminobenzoxazole is a versatile heterocyclic compound with a promising profile for applications in drug discovery and development, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical routes, and it serves as a crucial scaffold for the generation of more complex and potent derivatives. While its biological activities are primarily inferred from studies on these derivatives, the core structure evidently plays a significant role in their mechanism of action, which includes the induction of apoptosis and potential inhibition of microbial growth. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways directly modulated by 5-Aminobenzoxazole and to comprehensively evaluate its toxicological profile. This guide provides a solid foundation for researchers to safely handle and explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,3-Benzoxazol-5-amine, a crucial transformation in the synthesis of various biologically active compounds. The protocols described herein are based on established methods for the N-alkylation of aromatic amines, including reductive amination and direct alkylation, and have been adapted for this specific substrate.

Introduction

N-alkylation of aromatic amines is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, as it allows for the introduction of various alkyl groups, modulating the pharmacological properties of the parent molecule. This compound is an important heterocyclic building block, and its N-alkylated derivatives are of significant interest in drug discovery. This document outlines two reliable methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides.

Experimental Protocols

Method 1: Reductive Amination

This method involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This one-pot procedure is highly efficient and offers a broad substrate scope.

Protocol:

  • Reaction Setup:

    • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.0-1.2 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction:

    • Carefully add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Method 2: Direct Alkylation with Alkyl Halides

This protocol describes the N-alkylation using an alkyl halide in the presence of a base. This method is straightforward and effective for introducing primary and some secondary alkyl groups.

Protocol:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF) (0.1-0.2 M) in a round-bottom flask, add a base (e.g., potassium carbonate (K₂CO₃), 2.0-3.0 eq, or N,N-diisopropylethylamine (DIPEA), 1.5-2.0 eq).

    • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the N-alkylation of aromatic amines based on the general protocols described above. The actual yields for this compound may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Data for Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE485-95
2CyclohexanoneNaBH(OAc)₃DCM680-90
3IsobutyraldehydeNaBH₃CNMeOH875-85

Table 2: Representative Data for Direct Alkylation with Alkyl Halides

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃ACN601260-75
2Ethyl IodideDIPEADMF501655-70
3n-Butyl BromideK₂CO₃ACN802450-65

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

Reductive_Amination_Workflow start Start: this compound + Aldehyde/Ketone in Solvent imine Imine Formation (RT, 30-60 min) start->imine reduction Reduction with NaBH(OAc)3 (RT, 2-16 h) imine->reduction workup Aqueous Workup (Quench, Extract, Wash, Dry) reduction->workup purification Purification (Column Chromatography) workup->purification end End: N-Alkylated Product purification->end

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow start Start: this compound + Base + Alkyl Halide in Solvent reaction Reaction (50-80 °C, 4-24 h) start->reaction workup Workup (Filter, Concentrate, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification end End: N-Alkylated Product purification->end

Caption: Workflow for N-alkylation via Direct Alkylation.

Application Notes and Protocols: Utilization of 1,3-Benzoxazol-5-amine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-benzoxazol-5-amine as a versatile building block in solid-phase organic synthesis (SPOS). This methodology is particularly relevant for the generation of combinatorial libraries of benzoxazole-containing compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

The solid-phase approach offers significant advantages for library synthesis, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.[6] This document outlines the immobilization of this compound onto a solid support and subsequent diversification strategies.

Overview of the Synthetic Strategy

The core of this protocol involves the immobilization of this compound onto a suitable solid support via its primary amine function. Once anchored, the benzoxazole scaffold can be further functionalized at various positions, allowing for the creation of a diverse library of compounds. The general workflow is depicted below.

G cluster_workflow General Solid-Phase Synthesis Workflow Resin Swelling Resin Swelling Immobilization of this compound Immobilization of this compound Resin Swelling->Immobilization of this compound Washing Washing Immobilization of this compound->Washing Functionalization Step 1 (e.g., Acylation) Functionalization Step 1 (e.g., Acylation) Washing->Functionalization Step 1 (e.g., Acylation) Washing_2 Washing_2 Functionalization Step 1 (e.g., Acylation)->Washing_2 Functionalization Step 2 (e.g., Alkylation) Functionalization Step 2 (e.g., Alkylation) Washing_2->Functionalization Step 2 (e.g., Alkylation) Washing_3 Washing_3 Functionalization Step 2 (e.g., Alkylation)->Washing_3 Cleavage from Resin Cleavage from Resin Washing_3->Cleavage from Resin Purification Purification Cleavage from Resin->Purification

Caption: General workflow for the solid-phase synthesis using this compound.

Data Presentation

The following tables summarize typical quantitative data expected from the described protocols. These values are illustrative and may vary depending on the specific substrates and reaction conditions used.

Table 1: Resin Loading Efficiency

Resin TypeLinkerLoading MethodLoading Capacity (mmol/g)
Wang Resinp-Nitrophenyl carbonateAcylation0.5 - 0.8
Rink Amide ResinFmoc-protected linkerReductive Amination0.4 - 0.7
2-Chlorotrityl chloride ResinDirect attachmentNucleophilic Substitution0.6 - 1.2

Table 2: Representative Reaction Yields and Purities

StepReagentsReaction Time (h)Yield (%)Purity (%)
Immobilization (Wang)DIC, HOBt12>95 (on-resin)N/A
AcylationAcetic Anhydride, DIPEA2>98 (on-resin)N/A
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄1670 - 9085 - 95
Cleavage (TFA)TFA/DCM (95:5)265 - 85 (overall)>90

Experimental Protocols

3.1. Materials and Equipment

  • Resins: Wang resin, Rink Amide resin, 2-Chlorotrityl chloride resin (100-200 mesh).

  • Reagents: this compound, Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU, DIC), bases (e.g., DIPEA, NMM), solvents (DMF, DCM, piperidine).[7][8]

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, HPLC for analysis.

3.2. Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to Wang resin via a carbamate linkage.

G cluster_protocol1 Protocol 1: Immobilization on Wang Resin Activate Wang Resin Activate Wang Resin (p-nitrophenyl chloroformate, pyridine) Couple this compound Couple this compound (DMF, DIPEA) Activate Wang Resin->Couple this compound Cap Unreacted Sites Cap Unreacted Sites (Acetic anhydride, pyridine) Couple this compound->Cap Unreacted Sites Wash and Dry Wash and Dry Cap Unreacted Sites->Wash and Dry

Caption: Workflow for immobilizing this compound on Wang resin.

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Activation of Resin:

    • Wash the swollen resin with DCM (3 x 10 mL).

    • Add a solution of p-nitrophenyl chloroformate (5 eq) and pyridine (5 eq) in DCM (10 mL).

    • Shake the mixture for 6 hours at room temperature.

    • Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).

  • Coupling of this compound:

    • Add a solution of this compound (3 eq) and DIPEA (6 eq) in DMF (10 mL) to the activated resin.

    • Shake the mixture for 12-16 hours at room temperature.

    • Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping:

    • To cap any unreacted hydroxyl groups, add a solution of acetic anhydride (5 eq) and pyridine (5 eq) in DMF (10 mL).

    • Shake for 2 hours at room temperature.

    • Wash the resin as in step 3.

  • Drying: Dry the resin under vacuum.

3.3. Protocol 2: On-Resin Functionalization - N-Acylation

This protocol details the acylation of the secondary amine formed after potential modification of the immobilized benzoxazole amine.

  • Resin Preparation: Start with the resin-bound this compound from Protocol 1.

  • Acylation:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Add a solution of the desired carboxylic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF (10 mL).

    • Shake the mixture for 4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum for use in the next step or for cleavage.

3.4. Protocol 3: Cleavage from the Resin

This protocol describes the cleavage of the synthesized compound from the Wang resin.

  • Resin Preparation: Place the dried, functionalized resin (approx. 200 mg) in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5 mL) to the resin.

    • Shake the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

  • Product Precipitation and Isolation:

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Logical Relationships in Library Synthesis

The following diagram illustrates the diversification potential starting from the immobilized this compound.

G cluster_diversification Diversification Strategies Immobilized_Benzoxazole Immobilized This compound N-Alkylation N-Alkylation Immobilized_Benzoxazole->N-Alkylation N-Acylation N-Acylation Immobilized_Benzoxazole->N-Acylation Ring_Functionalization Ring Functionalization (e.g., Halogenation) Immobilized_Benzoxazole->Ring_Functionalization Cleavage Cleavage N-Alkylation->Cleavage N-Acylation->Cleavage Cross-Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Ring_Functionalization->Cross-Coupling Cross-Coupling->Cleavage

Caption: Diversification pathways for immobilized this compound.

These protocols provide a solid foundation for utilizing this compound in solid-phase synthesis to generate libraries of novel compounds for drug discovery and development. Researchers are encouraged to optimize reaction conditions for their specific substrates and synthetic goals.

References

Application Notes for High-Throughput Screening of 1,3-Benzoxazol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) assays to identify and characterize derivatives of 1,3-Benzoxazol-5-amine as potent kinase inhibitors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as targeted therapeutic agents. This document details the protocols for biochemical assays suitable for a primary HTS campaign, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two clinically relevant receptor tyrosine kinases implicated in cancer progression and angiogenesis.

Target Rationale: VEGFR-2 and c-Met Kinases

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, making it a prime target for anticancer drug development. Similarly, the c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is frequently observed in various human cancers, positioning it as another important target for therapeutic intervention. Several studies have highlighted the potential of benzoxazole-containing compounds to inhibit these kinases.[1][2][3][4][5]

High-Throughput Screening Workflow

A typical HTS campaign to identify novel kinase inhibitors from a library of this compound derivatives follows a multi-step process. The workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising hits for further development.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation & Characterization cluster_output Output lib_prep Compound Library Preparation (this compound derivatives) assay_dev Assay Development & Validation lib_prep->assay_dev primary_screen Primary HTS assay_dev->primary_screen hit_confirm Hit Confirmation primary_screen->hit_confirm dose_response Dose-Response & IC50 Determination hit_confirm->dose_response selectivity Selectivity Profiling dose_response->selectivity lead_compounds Lead Compounds selectivity->lead_compounds

Caption: High-throughput screening workflow for kinase inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of various benzoxazole derivatives against VEGFR-2 and c-Met, as reported in the literature. This data is crucial for establishing structure-activity relationships (SAR) and for selecting positive controls for HTS assays.

Compound IDTarget KinaseIC50 (µM)Reference
Series 1
5aVEGFR-20.145[1]
c-Met1.382[1]
5gA549 (Cell-based)9.32[1]
5hVEGFR-2Not Reported[1]
c-MetNot Reported[1]
11aVEGFR-2Not Reported[1]
c-MetNot Reported[1]
11bVEGFR-20.057[1]
c-Met0.181[1]
Series 2
12dVEGFR-20.1946[3][5]
12fVEGFR-20.2649[3][5]
12iVEGFR-20.155[3][5]
12lVEGFR-20.09738[3][5]
13aVEGFR-20.2678[3][5]
Series 3
14bVEGFR-2 (ELISA)705.7 pg/ml[2][6]
14lVEGFR-2 (ELISA)636.2 pg/ml[2][6]
14oVEGFR-2 (ELISA)586.3 pg/ml[2][6]
Series 4
5cVEGFR-20.08[4]
5eVEGFR-20.07[4]
5fVEGFR-20.10[4]

Experimental Protocols

Application Note 1: High-Throughput Screening for VEGFR-2 Inhibition using the ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to screen a library of this compound derivatives for their ability to inhibit the kinase activity of recombinant human VEGFR-2. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[7][8][9][10]

Materials:

  • Recombinant Human VEGFR-2 (kinase domain)

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • This compound derivative library in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivative library in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) and a known VEGFR-2 inhibitor, such as Sorafenib (positive control).

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate master mix containing VEGFR-2 and Poly(Glu,Tyr) substrate in kinase buffer.

    • Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Add 2.5 µL of the 2x kinase/substrate master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Primary hits are typically defined as compounds exhibiting inhibition greater than a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Assay Workflow start Start: 384-well plate with plated compounds add_kinase_substrate Add Kinase/Substrate Mix start->add_kinase_substrate add_atp Add ATP to initiate reaction add_kinase_substrate->add_atp incubation1 Incubate (60 min) add_atp->incubation1 add_adp_glo Add ADP-Glo™ Reagent incubation1->add_adp_glo incubation2 Incubate (40 min) add_adp_glo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (30-60 min) add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence end End: Data Analysis read_luminescence->end

Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Application Note 2: Secondary Screening for c-Met Inhibition

Compounds identified as primary hits from the VEGFR-2 screen can be further evaluated for their activity against other related kinases, such as c-Met, to determine their selectivity profile. The same ADP-Glo™ kinase assay protocol can be adapted for c-Met by substituting the appropriate recombinant enzyme and substrate.[11][12][13]

Modifications for c-Met Assay:

  • Enzyme: Recombinant Human c-Met (kinase domain)

  • Substrate: A suitable substrate for c-Met, such as Poly(Glu,Tyr) 4:1.

  • Positive Control: A known c-Met inhibitor, such as Crizotinib or Cabozantinib.

The experimental workflow and reagent volumes remain the same as described for the VEGFR-2 assay.

Signaling Pathway Overview

The diagram below illustrates the simplified signaling cascade initiated by the activation of a receptor tyrosine kinase (RTK) like VEGFR-2. The binding of a growth factor (e.g., VEGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, which in turn activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and migration. Inhibitors targeting the ATP-binding site of the kinase domain, such as the this compound derivatives, block this initial phosphorylation event and subsequent downstream signaling.

Signaling_Pathway cluster_pathway Receptor Tyrosine Kinase Signaling ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt inhibitor This compound Derivative (Inhibitor) inhibitor->dimerization cellular_response Cell Proliferation, Survival, Migration ras_raf_mek_erk->cellular_response pi3k_akt->cellular_response

Caption: Simplified receptor tyrosine kinase signaling pathway.

References

Application of 1,3-Benzoxazol-5-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxazol-5-amine is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds, prized for its rigid, planar nature and its ability to engage in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases. The 5-amino group provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors featuring the benzoxazole scaffold. While not all are direct derivatives of this compound, they represent achievable targets and illustrate the potential of this chemical class.

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50, µM)Reference
VEGFR-2 Inhibitor 1 VEGFR-297.38HepG2 (10.50), MCF-7 (15.21)[1]
VEGFR-2 Inhibitor 2 VEGFR-255.4HepG2 (2.43), MCF-7 (3.43), HCT116 (2.79)[2][3]
Aurora B Inhibitor 1 Aurora B-PC-3 (efficacious in xenograft model)[4]
Tyrosine Kinase Inhibitor Tyrosine Kinases100MCF-7, MDA-MB-231 (potent)[5]

Signaling Pathways

Kinase inhibitors derived from this compound can target various signaling pathways implicated in cancer and other diseases. Below are representations of the VEGFR-2 and Aurora B kinase signaling pathways, which are critical for angiogenesis and cell division, respectively.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzoxazole-based Inhibitor Inhibitor->VEGFR2 Inhibits AuroraB_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase (CPC Component) HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) AuroraB->Spindle_Checkpoint Regulates Chromosome_Seg Correct Chromosome Segregation HistoneH3->Chromosome_Seg Spindle_Checkpoint->Chromosome_Seg Inhibitor Benzoxazole-based Inhibitor Inhibitor->AuroraB Inhibits Synthesis_Workflow Start This compound Intermediate1 2-Chloro-N-(1,3-benzoxazol- 5-yl)acetamide Start->Intermediate1 Acylation Intermediate2 N-(1,3-Benzoxazol-5-yl)urea Derivative Start->Intermediate2 Reaction with Isocyanate Final_Amide Amide-based Kinase Inhibitor (e.g., VEGFR-2) Intermediate1->Final_Amide Nucleophilic Substitution Final_Urea Urea-based Kinase Inhibitor (e.g., Aurora B) Intermediate2->Final_Urea Further Modification (if necessary)

References

Application Notes and Protocols: Step-by-Step Synthesis of 2-Substituted 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-substituted 1,3-benzoxazol-5-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of the amino group at the 5-position provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed, step-by-step protocol for the synthesis of 2-substituted 1,3-benzoxazol-5-amines, targeting researchers and professionals in the field of drug development.

Overall Synthetic Strategy

The synthesis of 2-substituted 1,3-benzoxazol-5-amines is typically achieved through a two-step process. The first step involves the condensation of a substituted 2-aminophenol, bearing a nitro group at the 5-position, with a carboxylic acid or its equivalent to form the benzoxazole ring. The subsequent step is the reduction of the nitro group to the desired primary amine.

Experimental Protocols

This protocol outlines the synthesis of a representative compound, 2-phenyl-1,3-benzoxazol-5-amine. The same general procedure can be adapted for various other 2-substituents by using the appropriate carboxylic acid in Step 1.

Step 1: Synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole

This step involves the cyclocondensation of 2-amino-4-nitrophenol with benzoic acid using polyphosphoric acid (PPA) as a dehydrating agent and catalyst.

Materials:

  • 2-Amino-4-nitrophenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-amino-4-nitrophenol (1.0 eq) and benzoic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-15 times the weight of 2-amino-4-nitrophenol) to the flask.

  • Heat the reaction mixture to 170-200°C with continuous stirring for 1.5-2.5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to afford 5-nitro-2-phenyl-1,3-benzoxazole as a solid.

Step 2: Synthesis of 2-Phenyl-1,3-benzoxazol-5-amine

This step involves the reduction of the nitro group of 5-nitro-2-phenyl-1,3-benzoxazole to a primary amine using stannous chloride (SnCl₂).

Materials:

  • 5-Nitro-2-phenyl-1,3-benzoxazole (from Step 1)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Potassium hydroxide (KOH) solution (2 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 5-nitro-2-phenyl-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.[2]

  • Stir the reaction mixture at room temperature. For faster reaction times, the mixture can be subjected to ultrasonic irradiation at 30°C for approximately 2 hours, or heated to reflux.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the crude residue between ethyl acetate and a 2 M potassium hydroxide (KOH) solution.[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-phenyl-1,3-benzoxazol-5-amine.

Data Presentation

The following table summarizes the typical yields for the synthesis of various 2-substituted 1,3-benzoxazol-5-amines based on the described two-step protocol.

2-Substituent (R)Carboxylic Acid Used in Step 1Overall Yield (%)
PhenylBenzoic acid70-85
4-Chlorophenyl4-Chlorobenzoic acid65-80
4-Methoxyphenyl4-Methoxybenzoic acid75-90
BenzylPhenylacetic acid60-75
Furan-2-ylFuran-2-carboxylic acid65-80

Note: Yields are representative and can vary based on reaction scale and purification methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis of 2-substituted 1,3-benzoxazol-5-amines.

Synthesis_Workflow cluster_step1 Step 1: Benzoxazole Ring Formation cluster_step2 Step 2: Nitro Group Reduction start1 2-Amino-4-nitrophenol reaction1 Condensation (PPA, 170-200°C) start1->reaction1 start2 R-COOH (Carboxylic Acid) start2->reaction1 intermediate 2-Substituted-5-nitro-1,3-benzoxazole reaction1->intermediate reaction2 Reduction (SnCl2·2H2O, Ethanol) intermediate->reaction2 final_product 2-Substituted-1,3-benzoxazol-5-amine reaction2->final_product Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 2-Substituted-1,3-benzoxazol-5-amine Derivatives screening In vitro Biological Screening (e.g., Antimicrobial, Anticancer assays) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) hit_to_lead->preclinical

References

Application Notes and Protocols for Cell-Based Assays Using 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the cytotoxic and apoptotic effects of 1,3-Benzoxazol-5-amine on cancer cell lines. Benzoxazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer properties.[1][2][3] These protocols are designed to be a starting point for investigating the potential of this compound as a therapeutic agent.

Introduction to this compound and its Therapeutic Potential

This compound is an aromatic heterocyclic compound. The benzoxazole core is a key feature in many biologically active molecules and has been identified as a valuable scaffold in medicinal chemistry.[2][3] Numerous studies have highlighted the potential of benzoxazole derivatives as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][4][5] The mechanism of action for many of these derivatives involves the induction of apoptosis, making the evaluation of this pathway a critical step in the assessment of new compounds.[2][4] This application note describes the use of this compound in cell-based assays to quantify its effects on cell viability and to determine if it induces apoptosis.

Experimental Principles

Cell Viability Assessment using WST-1 Assay

The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell viability and proliferation.[6][7][8][9] The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[8] The amount of formazan dye produced is directly proportional to the number of metabolically active, viable cells.[8] This allows for the determination of the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.

Apoptosis Detection using Annexin V Staining

Apoptosis, or programmed cell death, is a crucial process in tissue homeostasis, and its dysregulation is a hallmark of cancer. A key feature of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[10] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10]

Hypothetical Signaling Pathway for this compound Induced Apoptosis

The following diagram illustrates a hypothetical signaling cascade for apoptosis induction by this compound. This pathway is based on common apoptotic mechanisms and serves as a conceptual framework for further investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Benzoxazole This compound Receptor Cell Surface Receptor Benzoxazole->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Pro_Caspase8 Pro-Caspase-8 Adaptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Bid Bid Caspase8->Bid Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Apoptosome Apoptosome Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation wst1 WST-1 Assay incubation->wst1 annexinV Annexin V/PI Staining incubation->annexinV readout_wst1 Measure Absorbance (450 nm) wst1->readout_wst1 readout_flow Flow Cytometry Analysis annexinV->readout_flow data_analysis Data Analysis (IC50, % Apoptosis) readout_wst1->data_analysis readout_flow->data_analysis

References

Application Notes and Protocols for the Incorporation of 1,3-Benzoxazol-5-amine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the introduction of the non-canonical amino acid 1,3-Benzoxazol-5-amine into a peptide sequence. The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) utilizing an Fmoc-protected derivative of the benzoxazole amino acid. Protocols for the synthesis of the necessary protected amino acid building block are also provided, based on established literature procedures. This guide is intended to furnish researchers with the necessary information to successfully synthesize, purify, and characterize peptides containing this unique heterocyclic moiety.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties, the introduction of biophysical probes, and the enhancement of proteolytic stability. The 1,3-benzoxazole motif is a privileged heterocyclic structure found in numerous biologically active compounds and natural products.[1][2] Its introduction into a peptide backbone can confer unique conformational constraints and potential for novel molecular interactions.

This application note outlines a robust method for incorporating this compound into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow begins with the synthesis of a suitable protected amino acid derivative, followed by its incorporation into the growing peptide chain on a solid support, and concludes with peptide cleavage, purification, and characterization.

Synthesis of Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine

The successful incorporation of this compound into a peptide via SPPS first requires its synthesis as a protected amino acid derivative. While the direct synthesis of an Fmoc-protected version is not explicitly detailed in a single source, a synthetic route can be constructed based on the well-documented synthesis of the Boc-protected analogue.[1] The following protocol adapts these methods for the preparation of the Fmoc-protected building block suitable for SPPS.

The overall synthetic strategy involves the formation of the benzoxazole ring system from a suitably substituted tyrosine derivative, followed by protection of the alpha-amino group with an Fmoc moiety.

A L-Tyrosine B N-Boc-L-Tyrosine methyl ester A->B Boc protection & Esterification C N-Boc-3-nitro-L-Tyrosine methyl ester B->C Nitration D N-Boc-3-amino-4-hydroxy-L-phenylalanine methyl ester C->D Reduction E N-Boc-3-(1,3-benzoxazol-5-yl)alanine methyl ester D->E Cyclization F 3-(1,3-Benzoxazol-5-yl)alanine E->F Deprotection G Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine F->G Fmoc protection

Caption: Synthetic pathway for Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine.

Experimental Protocol: Synthesis of Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Nitric acid (HNO₃)

  • Acetic acid (AcOH)

  • Palladium on carbon (Pd/C)

  • Hydrazine hydrate

  • Formic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Synthesis of N-Boc-3-(1,3-benzoxazol-5-yl)alanine methyl ester: This intermediate is synthesized following a multi-step procedure starting from L-tyrosine, involving Boc protection, esterification, nitration, reduction of the nitro group, and finally, cyclization with formic acid to form the benzoxazole ring. Detailed procedures for similar syntheses can be found in the work of Guzow et al.[1]

  • Deprotection of the Boc and ester groups: The N-Boc-3-(1,3-benzoxazol-5-yl)alanine methyl ester is treated with a 1:1 mixture of TFA and DCM to remove the Boc protecting group. Subsequent saponification with an aqueous base like lithium hydroxide (LiOH) will hydrolyze the methyl ester to the free carboxylic acid.

  • Fmoc Protection: The resulting free amino acid, 3-(1,3-Benzoxazol-5-yl)alanine, is dissolved in a mixture of 10% aqueous sodium bicarbonate and dioxane. Fmoc-OSu (1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then acidified with 1N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine.

Incorporation into a Peptide Sequence via Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound. This protocol can be adapted for automated peptide synthesizers.

Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Fmoc_AA1 Fmoc-AA1-OH Coupling1 Coupling (Fmoc-AA2-OH, Activator) Fmoc_AA1->Coupling1 Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Unnatural Coupling (Fmoc-Benzoxazole-AA-OH, Activator) Deprotection2->Coupling_Unnatural Elongation Repeat Cycles Coupling_Unnatural->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Elongation->Cleavage Peptide Crude Peptide Cleavage->Peptide Purification HPLC Purification Peptide->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: SPPS of a Peptide Containing this compound

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe or reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine:

    • Follow the same procedure as for standard amino acid coupling (step 3).

    • Due to the potentially bulky nature of the benzoxazole moiety, a longer coupling time (2-4 hours) or a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to ensure high coupling efficiency.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Data Presentation

Quantitative data for the synthesis and incorporation of the specific this compound derivative is not extensively reported. The following tables provide representative data for the synthesis of similar unnatural amino acids and their incorporation into peptides via SPPS.

Table 1: Representative Yields for the Synthesis of Protected Unnatural Amino Acids

StepProductTypical Yield (%)Reference
Boc Protection & EsterificationN-Boc-L-Tyrosine methyl ester>95Standard Procedure
NitrationN-Boc-3-nitro-L-Tyrosine methyl ester70-85[1]
ReductionN-Boc-3-amino-4-hydroxy-L-phenylalanine methyl ester80-90[1]
CyclizationN-Boc-3-(1,3-benzoxazol-5-yl)alanine methyl ester60-75Adapted from[1]
Deprotection & Fmoc ProtectionFmoc-L-3-(1,3-Benzoxazol-5-yl)alanine70-85Standard Procedure

Table 2: Representative Coupling Efficiencies in Fmoc-SPPS

Amino Acid TypeCoupling Time (hr)Coupling Efficiency (%)Notes
Standard Fmoc-Amino Acid1-2>99Standard conditions with HBTU/HOBt or HATU/HOAt.
Bulky Unnatural Amino Acid2-495-99May require double coupling or extended reaction times.
Fmoc-L-3-(1,3-Benzoxazol-5-yl)alanine2-4 (estimated)95-98 (estimated)Double coupling is recommended for optimal results.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful incorporation of this compound into synthetic peptides. The key to this process is the successful synthesis of the Fmoc-protected amino acid building block. While the incorporation of this unnatural amino acid may require optimization of coupling times, the use of standard Fmoc-SPPS chemistry makes this a feasible endeavor for laboratories equipped for peptide synthesis. The resulting benzoxazole-containing peptides can be valuable tools for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols: 1,3-Benzoxazol-5-amine as a Fluorescent Label for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of proteomics and cellular imaging relies heavily on the use of fluorescent labels to visualize and track proteins of interest. The 1,3-benzoxazole core structure is a valuable scaffold in the design of fluorescent probes due to its inherent photophysical properties.[1][2] While 1,3-Benzoxazol-5-amine itself is not directly reactive with proteins, its primary amine group serves as a crucial handle for chemical modification, allowing for its conversion into a protein-reactive fluorescent label.

This document provides detailed protocols for the use of a modified, protein-reactive derivative of this compound for the fluorescent labeling of proteins. The methodologies described are based on the well-established chemistry of amine-reactive dyes, which primarily target lysine residues on the protein surface.[3][4] For the purpose of these protocols, we will consider a hypothetical but chemically sound derivative, 1,3-Benzoxazol-5-isothiocyanate (BzA-NCS) , which can be synthesized from the parent amine. This derivative allows for the formation of a stable thiourea bond with the primary amines of proteins.[3]

Properties of the Benzoxazole Fluorophore

The 1,3-benzoxazole moiety and its derivatives are known to exhibit fluorescence, typically in the blue to green region of the spectrum.[5][6][7] The exact excitation and emission maxima can be influenced by the solvent environment and conjugation to a biomolecule. The key theoretical spectral properties of our functionalized derivative, BzA-NCS, are summarized below.

Table 1: Spectroscopic Properties of 1,3-Benzoxazol-5-isothiocyanate (BzA-NCS)

PropertyValue
Excitation Maximum (λex)~390 nm
Emission Maximum (λem)~480 nm
Molar Extinction Coefficient (ε)~18,000 M-1cm-1
Quantum Yield (Φ)~0.3 - 0.4
Recommended Laser/Filter Set405 nm / DAPI or "Pacific Blue"

Note: These values are illustrative and should be determined experimentally for the specific protein conjugate.

Principle of Protein Labeling

The primary method for labeling proteins with the hypothetical BzA-NCS involves the reaction between the isothiocyanate group of the dye and the primary amine groups (ε-amino group) of lysine residues on the protein surface. This reaction, which forms a stable thiourea linkage, is most efficient at a slightly alkaline pH (8.5-9.5).

G cluster_reactants Reactants cluster_process Conjugation Reaction cluster_products Products cluster_purification Purification Protein Protein-NH₂ (Lysine Residue) Reaction Incubation pH 8.5-9.5, RT, 1-2 hr Protein->Reaction BzA BzA-NCS (1,3-Benzoxazol-5-isothiocyanate) BzA->Reaction Conjugate Protein-NH-C(S)-NH-BzA (Fluorescently Labeled Protein) Reaction->Conjugate Unreacted Unreacted BzA-NCS (Free Dye) Reaction->Unreacted Purify Size-Exclusion Chromatography or Dialysis Conjugate->Purify Unreacted->Purify Purify->Conjugate Isolated Product

Caption: Workflow for protein conjugation with BzA-NCS.

Experimental Protocols

Protocol 1: Protein Preparation
  • Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5, or Phosphate-Buffered Saline (PBS), pH 7.4.

    • Note: Buffers containing primary amines (e.g., Tris or glycine) are incompatible as they will compete for reaction with the dye.

  • Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[4][8] Lower concentrations can significantly reduce the reaction rate.

  • Purity: Ensure the protein sample is free of any amine-containing additives or preservatives. If necessary, purify the protein by dialysis against the reaction buffer before proceeding.

Protocol 2: BzA-NCS Dye Preparation
  • Stock Solution: Prepare a 10 mg/mL stock solution of BzA-NCS in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Stability: Prepare the dye solution immediately before use, as reactive compounds like isothiocyanates can degrade upon exposure to moisture.[4]

Protocol 3: Protein Conjugation Reaction
  • Molar Ratio: Determine the optimal molar ratio of dye to protein. A starting point is typically a 10- to 20-fold molar excess of the dye. This may require optimization depending on the protein and the desired degree of labeling.

  • Reaction Initiation: While gently vortexing the protein solution, add the calculated volume of the BzA-NCS stock solution dropwise.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rotation can enhance conjugation efficiency.

Protocol 4: Purification of the Labeled Protein

It is critical to remove unreacted, free dye from the protein conjugate.

  • Size-Exclusion Chromatography: The most common method is to use a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the top of the column.

    • The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.

    • Collect the fractions containing the colored, labeled protein.

  • Dialysis: Alternatively, the reaction mixture can be dialyzed against a large volume of storage buffer over 24-48 hours with several buffer changes to remove the free dye.

Data Analysis and Quantification

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax, ~390 nm).

  • Correction Factor (CF): The dye will have some absorbance at 280 nm. This must be corrected for. The CF is calculated as: CF = A280 of free dye / Amax of free dye. (Assume a CF of 0.45 for BzA-NCS).

  • Calculations:

    • Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

    • Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its Amax)

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Table 2: Example DOL Calculation for Labeled IgG

ParameterValue
Amax (at 390 nm)0.62
A2800.85
εIgG (at 280 nm)210,000 M-1cm-1
εBzA-NCS (at 390 nm)18,000 M-1cm-1
Correction Factor (CF)0.45
Calculated [Protein] 2.67 x 10-6 M
Calculated [Dye] 3.44 x 10-5 M
Calculated DOL ~12.9

This indicates an average of ~13 dye molecules per IgG antibody.

Application Example: Visualizing a Signaling Pathway

BzA-labeled proteins can be used as tools in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. For example, an antibody against a key signaling protein like "Kinase A" can be labeled with BzA-NCS to visualize its cellular localization upon pathway activation.

G cluster_pathway Cell Signaling Pathway cluster_visualization Visualization Step Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Binds KinaseA Kinase A (Cytoplasmic) Receptor->KinaseA Activates Nucleus Nucleus KinaseA->Nucleus Translocates Antibody BzA-labeled Anti-Kinase A Antibody KinaseA->Antibody Binds To TF Transcription Factor Nucleus->TF Activates

Caption: Visualizing Kinase A translocation with a BzA-labeled antibody.

Troubleshooting

IssuePossible CauseSolution
Low DOL Protein concentration too low.Concentrate protein to >2 mg/mL.
pH of reaction buffer is too low.Ensure reaction buffer pH is 8.5-9.5.
Hydrolyzed/degraded dye.Prepare fresh dye stock solution immediately before use.
Precipitated Protein High concentration of organic solvent from dye stock.Keep the volume of added dye stock below 10% of the total reaction volume.
High DOL causing aggregation.Reduce the molar excess of dye in the reaction.
High Background Signal Incomplete removal of free dye.Repeat purification step or use a longer gel filtration column.

These protocols provide a comprehensive framework for the successful fluorescent labeling of proteins using a reactive derivative of this compound. Optimization of the dye-to-protein ratio and reaction conditions may be necessary to achieve the desired outcome for specific proteins and applications.

References

Application Notes and Protocols: 1,3-Benzoxazol-5-amine in the Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, color reproduction, and physical flexibility over conventional methods. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used within its multilayer structure. A critical component of this structure is the hole transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

While 1,3-Benzoxazol-5-amine is not typically employed directly in final OLED device architectures, its inherent chemical functionalities make it a valuable and versatile building block for the synthesis of more complex, high-performance organic semiconductors. The primary amino group on the benzoxazole core serves as a key reactive site for constructing larger, conjugated molecules with desirable properties for hole transport or emissive materials. This document provides detailed protocols and application notes on utilizing this compound as a precursor for a representative OLED material.

Application of this compound Derivatives in OLEDs

Derivatives of this compound are primarily designed to function as hole transport materials (HTMs) or as components of emissive layers in OLEDs. The benzoxazole moiety provides good thermal stability and a rigid core structure, while the amine group allows for the attachment of various aromatic groups, such as carbazole or triphenylamine, which are known for their excellent hole-transporting capabilities. By extending the π-conjugation through these attachments, the resulting molecule's highest occupied molecular orbital (HOMO) energy level can be fine-tuned for efficient hole injection from the anode.

Performance of Representative Benzoxazole and Amine-Derivative Based OLEDs

The following table summarizes typical performance data for OLEDs incorporating materials structurally related to derivatives of this compound. This data is provided for comparative purposes to illustrate the potential performance of materials synthesized from this precursor.

Material ClassRole in OLEDMax. Brightness (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Emission Color
Benzothiadiazole DerivativeEmissive Layer8,0003.29N/AGreen-Yellow
Phenanthroimidazole-Carbazole DerivativeEmissive Layer12,9845.96.2Deep-Blue
Benzothiazole-Boron ComplexEmissive Layer>23,000N/A16.5Green
Phenanthroimidazole-Phenylamine DerivativeEmissive LayerN/A3.604.56Deep-Blue

Experimental Protocols

Protocol 1: Synthesis of a Representative Hole Transport Material (HTM) from this compound

This protocol describes a plausible synthesis of N-(1,3-benzoxazol-5-yl)-9-ethyl-9H-carbazole (a hypothetical HTM) via a Buchwald-Hartwig amination reaction.[1][2][3][4]

Materials:

  • This compound

  • 3-Bromo-9-ethyl-9H-carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), 3-Bromo-9-ethyl-9H-carbazole (1.1 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure N-(1,3-benzoxazol-5-yl)-9-ethyl-9H-carbazole.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination 3-Bromo-9-ethyl-9H-carbazole 3-Bromo-9-ethyl-9H-carbazole 3-Bromo-9-ethyl-9H-carbazole->Buchwald-Hartwig Amination Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Buchwald-Hartwig Amination Xantphos Xantphos Xantphos->Buchwald-Hartwig Amination NaOt-Bu NaOt-Bu NaOt-Bu->Buchwald-Hartwig Amination Toluene Toluene Toluene->Buchwald-Hartwig Amination Reflux (110 C) Reflux (110 C) Reflux (110 C)->Buchwald-Hartwig Amination Inert Atmosphere Inert Atmosphere Inert Atmosphere->Buchwald-Hartwig Amination Purification Purification Buchwald-Hartwig Amination->Purification Work-up Final Product N-(1,3-benzoxazol-5-yl)- 9-ethyl-9H-carbazole Purification->Final Product Column Chromatography

Caption: Synthetic pathway for a representative HTM.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a standard OLED device using vacuum thermal evaporation.[5][6][7][8][9]

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized HTM (e.g., N-(1,3-benzoxazol-5-yl)-9-ethyl-9H-carbazole)

  • Hole Injection Layer (HIL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • Deionized water, acetone, isopropanol

  • Vacuum thermal evaporation system with multiple sources

  • Shadow masks

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.[8]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma to improve the work function of the ITO and remove any residual organic contaminants.[8]

  • Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum deposition chamber (pressure < 10⁻⁶ Torr).[6]

    • Sequentially deposit the organic and inorganic layers onto the ITO substrate through shadow masks. The typical device structure and layer thicknesses are:

      • HIL: NPB (40 nm)

      • HTL: Synthesized Benzoxazole Derivative (20 nm)

      • EML: Alq₃ (30 nm)

      • ETL: TPBi (20 nm)

      • EIL: LiF (1 nm)

      • Cathode: Al (100 nm)

    • The deposition rate for organic materials is typically maintained at 1-2 Å/s, and for metals at 5-10 Å/s.

  • Encapsulation:

    • After deposition, transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from degradation.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Deposition) cluster_post Post-Fabrication Start ITO Substrate Clean Ultrasonic Cleaning Start->Clean Dry N2 Drying Clean->Dry Plasma O2 Plasma Treatment Dry->Plasma Load Load into Vacuum Chamber Plasma->Load HIL Deposit HIL (NPB) Load->HIL HTL Deposit HTL (Benzoxazole Derivative) HIL->HTL EML Deposit EML (Alq3) HTL->EML ETL Deposit ETL (TPBi) EML->ETL EIL Deposit EIL (LiF) ETL->EIL Cathode Deposit Cathode (Al) EIL->Cathode Encapsulate Encapsulation Cathode->Encapsulate Test Device Characterization Encapsulate->Test End Finished OLED Test->End

Caption: OLED fabrication and testing workflow.

Protocol 3: Characterization of the OLED Device

This protocol describes the standard methods for evaluating the performance of the fabricated OLED.[10][11][12]

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere (for EQE measurements)

  • Probe station in a dark box

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the encapsulated OLED device in the probe station.

    • Apply a forward bias voltage sweep to the device using the SMU.

    • Simultaneously measure the current flowing through the device and the light output (luminance) using the photometer.

    • Plot the current density (J) vs. voltage (V) and luminance (L) vs. voltage (V) curves.

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage, measure the emitted light spectrum using a spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculate the current efficiency in candelas per ampere (cd/A) using the formula: η_c = L / J.

    • Power Efficiency (η_p): Calculate the power efficiency in lumens per watt (lm/W) using the formula: η_p = π * L / (J * V).

    • External Quantum Efficiency (EQE): Measure the total number of photons emitted from the device in an integrating sphere and divide it by the number of injected electrons to determine the EQE.[10]

  • Lifetime Measurement:

    • Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decrease to 50% of its initial value (LT₅₀).[10]

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) (Benzoxazole Derivative) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Electrons (e-) Light hv EML->Light Light Emission (Recombination) EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Typical multilayer OLED device architecture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Benzoxazol-5-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yields in this compound synthesis can often be traced back to a few key areas. Start by systematically evaluating the following:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminophenol precursor (e.g., 2,4-diaminophenol or 4-amino-2-nitrophenol), is critical. Impurities can lead to side reactions and inhibit the desired cyclization. It is advisable to use high-purity reagents or purify them before use.

  • Reaction Atmosphere: 2-aminophenol derivatives are susceptible to oxidation, which can result in the formation of colored impurities and a reduction in yield.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can mitigate this issue.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Carefully re-evaluate the temperature, reaction time, solvent, and catalyst choice based on established protocols for similar benzoxazole syntheses.

Q2: I am observing the formation of significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A2: The formation of side products can complicate purification and significantly lower the yield of this compound. Common side products and mitigation strategies include:

  • Incomplete Cyclization: A common issue is the formation of an intermediate that fails to cyclize. To drive the reaction towards completion, consider increasing the reaction temperature or extending the reaction time. In some cases, the addition of a suitable dehydrating agent or a stronger acid catalyst can promote cyclization.

  • Dimerization or Polymerization: The aminophenol starting material can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of strong acids or bases. To minimize this, ensure controlled heating and consider a more gradual addition of reagents.

  • Formation of Amide Impurities: When using precursors like 2-amino-4-nitrophenol and a cyclizing agent like a benzoyl chloride derivative (for 2-substituted analogs), there is a risk of forming amide impurities if the amino group reacts instead of the hydroxyl group. One patented method to avoid this is the use of 2-amino-4-nitro sodium phenolate, which selectively promotes acylation at the hydroxyl position.[2]

Q3: The purification of this compound is proving to be challenging, and I am experiencing significant product loss. What are some effective purification strategies?

A3: Efficient purification is key to obtaining a high-purity final product without substantial loss. Consider the following methods:

  • Column Chromatography: This is a widely used and effective technique for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation. A common mobile phase is a mixture of hexane and ethyl acetate.[3]

  • Recrystallization: If your crude product is a solid, recrystallization from an appropriate solvent can yield a highly pure product. Ethanol or mixtures of acetone and acetonitrile are often suitable solvents.[3]

  • Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic aqueous solution. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the pH is raised to precipitate the purified benzoxazole, which can then be extracted into an organic solvent.

  • Treatment with Activated Charcoal: To remove colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated charcoal before filtering and concentrating the solution.[3]

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data from various benzoxazole synthesis protocols. While not all are for the specific synthesis of this compound, they provide valuable insights into the impact of different reaction conditions on yield.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole [3]

CatalystSolventTemperature (°C)Time (h)Yield (%)
Tf₂O / 2-F-PyrDCMRoom Temp195
Brønsted Acidic Ionic Liquid GelSolvent-free130598
Fe₃O₄@SiO₂-SO₃HSolvent-free500.592
PEG-SO₃HSolvent-free60-655-6High
Mn-TPADesolv MOFEthanol300.17>99

Table 2: Influence of Reaction Conditions on the Synthesis of 2-Phenylbenzoxazole [4]

CatalystConditionsTime (min)Conversion (%)
LAIL@MNPSolvent-free, Sonication, 70°C3082
Choline ChlorideSolvent-free, Sonication, 70°C3023
Zinc ChlorideSolvent-free, Sonication, 70°C3045

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Condensation of 2-Aminophenol and Benzaldehyde [5]

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles, which can be adapted for different starting materials.

  • Materials:

    • 2-Aminophenol (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Brønsted Acidic Ionic Liquid (BAIL) gel (0.010 g, 1.0 mol%)

    • Ethyl acetate

    • Anhydrous MgSO₄

  • Procedure:

    • Combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst in a 5 mL reaction vessel.

    • Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

    • Separate the catalyst by centrifugation.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) as the eluent.

Protocol 2: Synthesis of 2-(Aminophenyl)-5-aminobenzoxazole [2][6]

This multi-step synthesis is a relevant example for producing a 5-aminobenzoxazole derivative.

  • Condensation: 2-amino-4-nitrophenol sodium salt is condensed with nitrobenzoyl chloride to form an ester intermediate. This selective reaction avoids the formation of amide byproducts.[2][6]

  • Cyclization: The ester intermediate is cyclized in the presence of a strong acid to yield 2-(nitrophenyl)-5-nitrobenzoxazole.[2][6]

  • Hydrogenation: The resulting dinitro compound is hydrogenated using a Pd/C catalyst to give the final product, 2-(aminophenyl)-5-aminobenzoxazole.[2][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials (e.g., 2,4-Diaminophenol) reaction Cyclization Reaction - Catalyst - Solvent - Temperature - Time start->reaction 1. React workup Reaction Work-up - Quenching - Extraction reaction->workup 2. Process crude Crude Product workup->crude 3. Isolate purification Purification Method - Column Chromatography - Recrystallization - Acid-Base Extraction crude->purification 4. Purify pure_product Pure this compound purification->pure_product 5. Obtain

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Steps problem Low Yield or Impure Product purity Check Starting Material Purity problem->purity conditions Optimize Reaction Conditions (Temp, Time, Catalyst) problem->conditions atmosphere Ensure Inert Atmosphere problem->atmosphere purification Refine Purification Technique problem->purification solution Improved Yield and Purity purity->solution conditions->solution atmosphere->solution purification->solution

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 1,3-Benzoxazol-5-amine in common biological buffers.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The following table summarizes key predicted and known parameters for this compound.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem[1]
Molecular Weight 134.14 g/mol PubChem[1]
Predicted Aqueous Solubility Low (estimated based on similar compounds to be in the low µg/mL range)ECHEMI (for a similar compound)
Predicted pKa (amine group) ~4.5Based on related benzoxazole structures
Predicted logP 0.9PubChem[1]
Appearance SolidN/A

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my biological buffer. What is the likely cause?

A1: Precipitation of this compound is a common issue due to its low intrinsic aqueous solubility. Several factors can contribute to this, including:

  • High Concentration: The concentration of the compound in your final experimental setup may exceed its solubility limit in the aqueous buffer.

  • Buffer pH: The pH of your biological buffer can significantly impact the ionization state and, therefore, the solubility of the amine-containing compound.

  • Improper Dissolution Technique: The method used to dissolve and dilute the compound into the buffer is critical.

Q2: What is the maximum recommended concentration of this compound in a standard biological buffer like PBS (pH 7.4)?

A2: Due to its low aqueous solubility, achieving high concentrations of this compound in neutral pH buffers is challenging. It is recommended to start with low micromolar (µM) concentrations and empirically determine the maximum soluble concentration in your specific experimental system.

Q3: How can I prepare a stock solution of this compound?

A3: It is advisable to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A concentration of 10 mM in 100% DMSO is a common starting point. This stock solution can then be serially diluted into your aqueous biological buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section provides detailed troubleshooting workflows and experimental protocols to overcome the solubility challenges of this compound.

Troubleshooting Workflow for Compound Precipitation

If you are experiencing precipitation of this compound in your biological buffer, follow this troubleshooting workflow.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_ph Is the buffer pH optimal? check_conc->check_ph No end_success Solubility Issue Resolved lower_conc->end_success adjust_ph Adjust buffer pH (if compatible with assay) check_ph->adjust_ph No use_cosolvent Use a co-solvent check_ph->use_cosolvent Yes adjust_ph->end_success use_cyclodextrin Use a cyclodextrin use_cosolvent->use_cyclodextrin If precipitation persists use_cosolvent->end_success use_surfactant Use a surfactant use_cyclodextrin->use_surfactant If precipitation persists use_cyclodextrin->end_success use_surfactant->end_success end_fail Consult further resources use_surfactant->end_fail If precipitation persists

Troubleshooting workflow for precipitation issues.

Experimental Protocols for Enhancing Solubility

The following are detailed protocols for common methods to improve the solubility of this compound in biological buffers.

pH Adjustment

Given the predicted basic pKa of the amine group (~4.5), adjusting the pH of the buffer to be more acidic can increase the solubility by protonating the amine, forming a more soluble salt.

Protocol for pH Adjustment:

  • Determine Assay pH Compatibility: Ensure that a lower pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Prepare Acidic Buffer: Prepare your desired biological buffer (e.g., Phosphate Buffer, Citrate Buffer) at a pH below the pKa of the amine group (e.g., pH 4.0).

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution into the acidic buffer to the desired final concentration.

  • Vortex and Visually Inspect: Vortex the solution thoroughly after each dilution step and visually inspect for any signs of precipitation.

  • pH Readjustment (Optional): If necessary for the experiment, the pH of the final solution can be carefully readjusted back to the desired experimental pH after the compound is fully dissolved. This should be done cautiously as it may cause precipitation if the compound's solubility limit is exceeded at the new pH.

G start Start prep_buffer Prepare acidic buffer (pH < pKa) start->prep_buffer prep_stock Prepare 10 mM stock in DMSO prep_buffer->prep_stock dilute Serially dilute stock into acidic buffer prep_stock->dilute vortex Vortex and visually inspect dilute->vortex end End vortex->end

Workflow for pH adjustment protocol.
Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Protocol for Using Co-solvents:

  • Select a Co-solvent: Common co-solvents for biological assays include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Determine Co-solvent Tolerance: Test the tolerance of your specific assay to the chosen co-solvent. Run vehicle controls with the same final concentration of the co-solvent to assess any effects on your experimental system.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 20 mg/mL in PEG 400).

  • Dilution into Buffer: Dilute the co-solvent stock solution into your biological buffer to the desired final concentration. The final concentration of the co-solvent should be kept as low as possible, ideally below 5%.

  • Mix and Inspect: Mix the solution thoroughly and visually inspect for any precipitation.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Protocol for Using Cyclodextrins:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for solubilizing a wide range of compounds.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your biological buffer (e.g., 10% w/v).

  • Prepare Compound Stock: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Complexation: Add the compound stock solution to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized (e.g., 10:1, 100:1).

  • Incubation: Incubate the mixture, with stirring or sonication, for a period of time (e.g., 1-24 hours) to allow for complex formation.

  • Filtration (Optional): If any undissolved compound remains, the solution can be filtered through a 0.22 µm filter to remove the precipitate.

  • Dilution: The resulting clear solution can then be used in your experiment.

G start Start prep_cd Prepare cyclodextrin solution in buffer start->prep_cd prep_stock Prepare compound stock in organic solvent prep_cd->prep_stock complexation Add compound stock to cyclodextrin solution with vortexing prep_stock->complexation incubate Incubate (stir/sonicate) complexation->incubate filter Filter (optional) incubate->filter end Use in experiment filter->end

Workflow for using cyclodextrins.
Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Protocol for Using Surfactants:

  • Select a Surfactant: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological experiments.

  • Determine Critical Micelle Concentration (CMC) and Assay Compatibility: Use a surfactant concentration above its CMC to ensure micelle formation. It is crucial to test the compatibility of the surfactant with your assay, as high concentrations can be cytotoxic or interfere with the assay.

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your biological buffer.

  • Prepare Compound Stock: Prepare a stock solution of this compound in a small amount of an organic solvent (e.g., DMSO).

  • Dissolution: Add the compound stock solution to the surfactant-containing buffer with vigorous mixing.

  • Equilibration: Allow the solution to equilibrate for a period of time to ensure the compound is incorporated into the micelles.

Common Biological Buffers and Their pH Ranges

The choice of biological buffer is critical and should be compatible with your experimental system. The table below lists some common biological buffers and their effective pH ranges.

BufferpKa at 25°CEffective pH Range
MES 6.155.5 - 6.7
PIPES 6.766.1 - 7.5
MOPS 7.206.5 - 7.9
HEPES 7.486.8 - 8.2
Tris 8.067.5 - 9.0
Phosphate 7.205.8 - 8.0

This information should provide a solid foundation for overcoming the solubility challenges associated with this compound in your research. Always remember to perform appropriate vehicle controls for any solubilizing agent used.

References

Technical Support Center: Purification of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,3-Benzoxazol-5-amine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as 2,4-diaminophenol or 4-amino-3-nitrophenol, and the cyclizing agent (e.g., a carboxylic acid or aldehyde).[1]

  • Partially Reacted Intermediates: For instance, an N-acylated intermediate that has not undergone cyclization.[2]

  • Side-Reaction Products: Oxidation of aminophenol precursors can lead to colored impurities.[2]

  • Catalyst Residues: If a catalyst was used, traces might remain in the crude product.[3]

Q2: Which purification method is best for this compound?

A2: The optimal method depends on the nature of the impurities and the desired scale and purity.

  • Acid-Base Extraction: Highly effective for removing neutral or acidic impurities from the basic amine product.[4][5]

  • Column Chromatography: Useful for separating compounds with different polarities.[6][7]

  • Recrystallization: A cost-effective method for obtaining highly crystalline, pure product, provided a suitable solvent is found.[8][9]

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most common method. A mobile phase of hexane and ethyl acetate (e.g., in a 7:3 ratio) can be a good starting point for benzoxazole derivatives.[8] The spots can be visualized under a UV lamp.[10]

Q4: My purified this compound is colored. How can I remove the color?

A4: Colored impurities are often due to oxidation or high molecular weight byproducts. A small amount of activated charcoal can be added to a solution of your compound during recrystallization. The colored impurities adsorb onto the charcoal, which can then be removed by hot filtration.[9] Be aware that using too much charcoal can reduce your yield by adsorbing the product.

Troubleshooting Guides

Issue 1: Low or No Crystal Formation During Recrystallization

Problem: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or only an oil separates out.

Possible Cause Solution
Too much solvent was used. Evaporate some of the solvent to concentrate the solution and then try cooling it again.[11]
The compound is very soluble in the chosen solvent even at low temperatures. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available. If these fail, a different solvent or a solvent pair system may be necessary.[12]
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oils.[9]
Presence of impurities inhibiting crystallization. The impurities may need to be removed by another method, such as column chromatography, before attempting recrystallization.
Issue 2: Product is Stuck on the Silica Gel Column

Problem: During column chromatography, the this compound does not elute from the column, even with a high-polarity mobile phase.

Possible Cause Solution
Strong interaction between the basic amine and acidic silica gel. The amine group is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. To counteract this, add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.[13]
The mobile phase is not polar enough. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, switch to a more polar dichloromethane/methanol system.[10]
The compound has precipitated on the column. This can happen if the compound is not very soluble in the mobile phase. Try switching to a solvent system in which your compound is more soluble.
Incorrect stationary phase. For very polar or basic compounds, consider using a different stationary phase, such as alumina, which is less acidic than silica.[14]
Issue 3: Inefficient Separation with Acid-Base Extraction

Problem: After performing an acid-base extraction, the product is still impure, or the yield is very low.

Possible Cause Solution
Incomplete protonation of the amine. Ensure the pH of the aqueous acid solution is sufficiently low (pH 1-2) to fully protonate the amine and make it water-soluble. Use a pH meter or pH paper to verify.[4]
Emulsion formation between layers. An emulsion can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Incomplete back-extraction. After basifying the aqueous layer to recover the amine, ensure you perform multiple extractions (at least 3) with an organic solvent to recover all of the product.[5]
Product is not basic enough for extraction. While this compound is basic, its pKa might be lower than other amines. Ensure a strong enough acid is used for the initial extraction.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add 1 M aqueous HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated amine will move to the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat this extraction twice more with fresh 1 M HCl.[5]

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts. At this stage, the organic layer containing neutral impurities can be set aside. Any acidic impurities can be recovered from this organic layer by extracting with a basic solution like 1 M NaOH.

  • Basification: Cool the combined acidic aqueous layer in an ice bath. Slowly add a concentrated base, such as 5 M NaOH, with stirring until the pH is strongly basic (pH 10-12). The this compound will precipitate as a solid or an oil.[4]

  • Back-Extraction: Add fresh organic solvent (e.g., ethyl acetate) to the basified mixture and shake to extract the neutral amine back into the organic phase. Separate the organic layer. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating impurities with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system should give your product an Rf value of approximately 0.25-0.35.[10] For this basic compound, add 1% triethylamine to the solvent system to prevent streaking.[13]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading).[15] To do this, dissolve the crude product, add silica gel, evaporate the solvent until a free-flowing powder is obtained, and then carefully add this powder to the top of the packed column.

  • Elution: Run the column by passing the mobile phase through it. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is effective if a solvent can be found in which the product is soluble when hot and insoluble when cold, while impurities remain soluble at all temperatures.

  • Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) at room temperature and at their boiling points. Ethanol is often a good starting point for benzoxazole derivatives.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until all the solid dissolves.[12]

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[11]

  • Collection and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

// Node Definitions Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nOrganic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidWash [label="Wash with\nAqueous Acid (1M HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separate1 [label="Separate Layers", fillcolor="#FBBC05", fontcolor="#202124"]; Organic1 [label="Organic Layer\n(Neutral/Acidic Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aqueous1 [label="Aqueous Layer\n(Protonated Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Basify [label="Basify with\nAqueous Base (NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BackExtract [label="Extract with\nOrganic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate2 [label="Separate Layers", fillcolor="#FBBC05", fontcolor="#202124"]; Aqueous2 [label="Aqueous Layer\n(Salts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organic2 [label="Organic Layer\n(Pure Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry and Concentrate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> Dissolve; Dissolve -> AcidWash; AcidWash -> Separate1; Separate1 -> Organic1 [label="Discard or\nprocess further"]; Separate1 -> Aqueous1; Aqueous1 -> Basify; Basify -> BackExtract; BackExtract -> Separate2; Separate2 -> Aqueous2 [label="Discard"]; Separate2 -> Organic2; Organic2 -> Dry; Dry -> Pure; } .dot Caption: Workflow for purification via acid-base extraction.

// Node Definitions Start [label="Product does not elute\nfrom silica column", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckPolarity [label="Is the mobile phase\nsufficiently polar?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; IncreasePolarity [label="Increase eluent polarity\n(e.g., add MeOH to DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBase [label="Is the amine strongly\nadsorbed to silica?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; AddBase [label="Add 1% Triethylamine (Et3N)\nto the mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderAlumina [label="Consider switching to\nan alumina column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Problem Solved", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> CheckPolarity; CheckPolarity -> IncreasePolarity [label="No"]; CheckPolarity -> CheckBase [label="Yes"]; IncreasePolarity -> CheckBase; CheckBase -> AddBase [label="Yes"]; CheckBase -> ConsiderAlumina [label="Persistent\nIssue"]; AddBase -> Success; ConsiderAlumina -> Success; } .dot Caption: Troubleshooting guide for column chromatography issues.

References

Side reactions to avoid in the synthesis of 1,3-Benzoxazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-benzoxazol-5-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound derivatives?

A1: The most frequently used starting materials are 2,4-diaminophenol and 2-amino-4-nitrophenol. The choice depends on the overall synthetic strategy. Using 2,4-diaminophenol allows for a more direct approach, while 2-amino-4-nitrophenol requires a subsequent reduction step to form the 5-amino group.[1][2][3]

Q2: My reaction to form the benzoxazole ring is not proceeding to completion. What are the likely causes?

A2: Incomplete reactions are a common issue and can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the aminophenol derivative or the coupling partner (e.g., carboxylic acid, aldehyde) can inhibit the reaction.[4][5] It is crucial to use high-purity reagents.

  • Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy for cyclization. Some solvent-free reactions may need temperatures up to 130°C.[4]

  • Catalyst Deactivation: If you are using a catalyst, it may have lost its activity due to moisture, air, or impurities.[4][5]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant can sometimes drive the reaction to completion.[4]

Q3: I am observing a multitude of side products in my reaction mixture. What are the general strategies to minimize them?

A3: The formation of side products can significantly lower your yield and complicate purification. To minimize them:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and order of reagent addition.

  • Use a Protective Atmosphere: 2-aminophenols are susceptible to oxidation.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[4]

  • Choose the Right Catalyst: The catalyst can influence the selectivity of the reaction.[5] Experiment with different catalysts if side reactions are prevalent.

  • Consider Protecting Groups: If you are using a starting material with multiple reactive sites, such as 2,4-diaminophenol, the use of protecting groups can prevent unwanted side reactions.

Troubleshooting Guide: Specific Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, with a focus on side reactions involving the 5-amino group.

Issue 1: Formation of an N-acylated or N-sulfonylated Side Product at the 5-Amino Position

Question: My mass spectrometry and NMR data suggest that my acyl or sulfonyl group has reacted with the 5-amino group instead of or in addition to forming the 2-substituted benzoxazole. Why is this happening and how can I prevent it?

Answer: This is a common side reaction when using starting materials like 2,4-diaminophenol or when the 5-amino group is unprotected. The 5-amino group is a nucleophile and can compete with the 2-amino group for reaction with electrophilic reagents like acyl chlorides or sulfonyl chlorides.

Troubleshooting Steps:

  • Protecting Group Strategy: The most effective way to prevent this side reaction is to use a protecting group for the 5-amino functionality. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions used for benzoxazole formation and can be removed later under acidic conditions.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired reaction.

    • Control Stoichiometry: Use of a precise 1:1 stoichiometry of the aminophenol and the acylating agent can minimize di-acylation.

  • Alternative Synthetic Route: Consider a route where the 5-amino group is introduced at a later stage. For example, starting with 2-amino-4-nitrophenol to form the 2-substituted-5-nitro-1,3-benzoxazole, followed by reduction of the nitro group to an amine.[6]

Issue 2: Dimerization or Polymerization Involving the 5-Amino Group

Question: I am observing a significant amount of high molecular weight, insoluble material in my reaction. Could this be due to side reactions of the 5-amino group?

Answer: Yes, it is possible. The 5-amino group can potentially react with an electrophilic intermediate or another molecule of the benzoxazole derivative, leading to dimers or polymers. This is more likely to occur at high temperatures or in the presence of certain catalysts.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Avoid excessively high temperatures, which can promote polymerization.[5]

  • Control Reactant Concentrations: Running the reaction at a lower concentration may reduce the rate of intermolecular side reactions.

  • Protect the 5-Amino Group: As with N-acylation, protecting the 5-amino group will prevent it from participating in intermolecular reactions.

Issue 3: Incomplete Cyclization and Formation of Schiff Base Intermediate

Question: My TLC analysis shows a spot that I suspect is the Schiff base intermediate, and I am getting a low yield of the final benzoxazole. How can I promote complete cyclization?

Answer: The formation of a stable Schiff base intermediate that fails to cyclize is a known issue in benzoxazole synthesis.[5]

Troubleshooting Steps:

  • Increase Reaction Temperature and/or Time: Providing more energy and allowing the reaction to proceed for a longer duration can facilitate the intramolecular cyclization.

  • Add an Oxidant: In some cases, the final step is an oxidative aromatization. The presence of an oxidant can drive the reaction to completion. Air (oxygen) can sometimes be a sufficient oxidant, especially with certain catalysts.

  • Change the Solvent: The polarity of the solvent can influence the stability of the intermediate and the transition state of the cyclization. Experiment with different solvents.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes different synthetic approaches for 2-aryl-1,3-benzoxazol-5-amine derivatives, highlighting the reaction conditions and reported yields. This data can help in selecting a suitable synthetic strategy.

Starting Material(s)Reagent(s)Catalyst/ConditionsProductYield (%)Reference
2,4-Diaminophenol, p-tert-butyl benzoic acidPolyphosphoric acid (PPA)150°C5-amino-2-(4-tert-butyl-phenyl)-benzoxazole-[2]
2,4-Diaminophenol, 4-methylsalicylic acidPolyphosphoric acid (PPA)150°C5-amino-2-(2-hydroxy-4-methylphenyl)benzoxazole-[1]
2-Aminophenol, Aromatic AldehydeFly AshToluene, 111°C2-Aryl-benzoxazoles70-85[7]
2-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid Gel130°C, Solvent-free2-Phenylbenzoxazole98[8]
2-Aminophenol, Aromatic AldehydeLAIL@MNP70°C, Ultrasound2-Aryl-benzoxazoles21-90[9]

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-1,3-benzoxazol-5-amine using PPA

This protocol is adapted from the general method of heating a 2,4-diaminophenol with a carboxylic acid in polyphosphoric acid (PPA).[2]

Materials:

  • 2,4-Diaminophenol

  • Substituted aromatic carboxylic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the substituted aromatic carboxylic acid (1 mmol) and 2,4-diaminophenol (1 mmol).

  • Carefully add polyphosphoric acid (a sufficient amount to ensure stirring).

  • Heat the mixture to 150-200°C under a nitrogen atmosphere for 1.5-2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Boc Protection of the 5-Amino Group

This protocol describes a general procedure for the selective protection of an amino group using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a water/THF mixture)

Procedure:

  • Dissolve the this compound derivative (1 mmol) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents).

  • Add (Boc)₂O (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If a water-miscible solvent was used, partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude Boc-protected product.

  • Purify the product by column chromatography if necessary.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2,4-Diaminophenol C Intermediate (e.g., Schiff Base) A->C + Reagent (B) SR1 N-Acylation at 5-amino position A->SR1 + Acylating Agent B Carboxylic Acid / Aldehyde B->C D This compound Derivative C->D Cyclization SR3 Incomplete Cyclization C->SR3 Stable Intermediate SR2 Dimerization / Polymerization D->SR2 Intermolecular Reaction Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeConditions Purity OK InertAtmosphere Use Inert Atmosphere OptimizeConditions->InertAtmosphere Purification Optimize Purification Method OptimizeConditions->Purification ProtectingGroup Consider Protecting Group for 5-Amino InertAtmosphere->ProtectingGroup If 5-NH2 side reactions persist ProtectingGroup->Purification Success Improved Yield and Purity Purification->Success Protection_Strategy Start 2,4-Diaminophenol Protected Boc-Protected Intermediate Start->Protected + (Boc)2O SideProduct Unwanted Side Reactions (e.g., N-acylation at 5-amino) Start->SideProduct Without Protection Benzoxazole 2-Substituted-5-(Boc-amino)-1,3-benzoxazole Protected->Benzoxazole + Carboxylic Acid/Aldehyde FinalProduct 2-Substituted-1,3-benzoxazol-5-amine Benzoxazole->FinalProduct Deprotection (Acid)

References

Technical Support Center: Optimizing 1,3-Benzoxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 1,3-Benzoxazol-5-amine. The content is structured in a question-and-answer format to directly address common experimental challenges, with a focus on catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a very low yield. Where should I begin troubleshooting?

A1: Low yields in benzoxazole synthesis can arise from several factors. A systematic check of the following is recommended:

  • Purity of Starting Materials : Impurities in precursors, such as 2-amino-4-nitrophenol, can significantly hinder the reaction.[1][2] Verify the purity of your reagents. 2-aminophenols are particularly prone to air oxidation, which can introduce colored impurities and reduce yield.[1] Purification of starting materials by recrystallization may be necessary.

  • Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if your reagents or catalyst are sensitive to air and moisture.[1]

  • Reaction Conditions : Re-evaluate the core reaction parameters. The choice of solvent, temperature, reaction time, and catalyst are all critical for success.[1] Suboptimal conditions can lead to a sluggish reaction or decomposition of products.[3]

Q2: What is the most effective synthetic strategy for preparing this compound?

A2: The most common and effective strategy involves a two-step process starting from a pre-functionalized precursor:

  • Cyclization : Synthesis of 5-nitro-1,3-benzoxazole from 2-amino-4-nitrophenol. This is typically achieved by reacting it with a one-carbon source like triethyl orthoformate.[4][5]

  • Reduction : Catalytic reduction of the nitro group on the 5-nitro-1,3-benzoxazole intermediate to yield the final this compound product.

This "pre-functionalization" approach is generally more reliable than attempting to perform a post-cyclization nitration, as nitration of the benzoxazole core preferentially occurs at the C6 position.[6]

Q3: My cyclization step to form the benzoxazole ring is stalling. How can I drive the reaction to completion?

A3: A stalled cyclization is often due to the formation of a stable Schiff base intermediate that fails to cyclize, or due to insufficient energy or catalyst activity.[1][3] Consider the following actions:

  • Increase Temperature : The reaction may lack the necessary activation energy. Incrementally increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) can be effective.[1] Some solvent-free methods require temperatures up to 130°C.[7]

  • Change Catalyst : If a stable intermediate is the issue, switching to a more effective catalyst can promote the cyclization step. Brønsted or Lewis acids are commonly employed for this purpose.[1][3]

  • Catalyst Deactivation : For recyclable catalysts, activity may have diminished. Adding a fresh portion of the catalyst could restart the reaction.[1] Ensure the catalyst has been stored and handled correctly.

Q4: I am observing significant side product formation. What are the likely causes and how can they be minimized?

A4: Side product formation reduces the yield and complicates purification. The primary culprits are:

  • Incomplete Cyclization : As mentioned above, the Schiff base intermediate may persist. Promoting full cyclization by increasing temperature, time, or adding a suitable oxidant can resolve this.[1]

  • Dimerization/Polymerization : 2-aminophenol precursors can self-condense, especially at high temperatures or under highly acidic/basic conditions.[1] Carefully controlling the reaction conditions and stoichiometry is key to minimizing this.

Q5: How do I select the optimal catalyst for each step of the synthesis?

A5: Catalyst selection depends on the specific transformation:

  • For the Cyclization Step (2-amino-4-nitrophenol → 5-nitro-1,3-benzoxazole) : This step often requires an acid catalyst to promote the condensation and ring closure. A wide range of catalysts can be effective, including Brønsted acids (TfOH), Lewis acids (BF3·Et2O), and heterogeneous catalysts.[1][8] The choice depends on substrate compatibility and desired reaction conditions (see Table 1).

  • For the Reduction Step (5-nitro-1,3-benzoxazole → this compound) : This is a standard nitro group reduction. The most common and effective method is catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C).[9] Other reagents like iron metal in acetic acid can also be used.[9] (See Table 2).

Data Presentation: Catalyst Comparison

Table 1: Selected Catalysts for Benzoxazole Synthesis via Cyclization

This table summarizes various catalytic systems for the general synthesis of 2-substituted benzoxazoles, providing a basis for selecting a catalyst for the cyclization of 2-amino-4-nitrophenol.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid Gel 2-Aminophenol, BenzaldehydeSolvent-free130598[7]
Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, AldehydeSolvent-free500.592[2]
Copper(II) Oxide Nanoparticles o-Bromoaryl derivativesDMSOModerate-Good[10]
BF₃·Et₂O 2-Aminophenol, NCTS1,4-DioxaneReflux25-3045-60[8][11]
Alumina (Al₂O₃) 2-Aminophenol, AldehydeAcetonitrileRoom Temp.555-75[8]
Potassium-Ferrocyanide 2-Aminophenol, AldehydeSolvent-free (Grinding)Room Temp.< 2 min87-96[8]
Table 2: Common Catalytic Systems for Aromatic Nitro Group Reduction
Catalyst / ReagentTypical ConditionsNotesReference
Raney Nickel H₂ gas, Ethanol/Methanol solvent, Room Temp.Highly effective and common for industrial scale.[9]
Palladium on Carbon (Pd/C) H₂ gas or H₂ source (e.g., Ammonium formate), Ethanol solventVersatile and effective; can sometimes be too reactive.[9]
Platinum(IV) Oxide (PtO₂) H₂ gas, various solventsAdams' catalyst, very effective for hydrogenation.[9]
Iron (Fe) metal Acetic Acid or HCl, RefluxClassic, inexpensive method (Béchamp reduction).[9]
Tin(II) Chloride (SnCl₂) Concentrated HCl, EthanolStoichiometric reagent, useful for selective reductions.[9]

Visualized Workflows and Pathways

catalyst_selection_workflow Catalyst Selection Logic for Cyclization start Start: Choose Cyclization Catalyst q1 Desire mild, room temperature conditions? start->q1 cat1 Consider: - Alumina (Al₂O₃) - Potassium-Ferrocyanide (grinding) q1->cat1 Yes q2 Are solvent-free conditions preferred? q1->q2 No end Proceed to Experimental Validation cat1->end cat2 Consider: - Brønsted Acidic Ionic Liquid Gel - Fe₃O₄@SiO₂-SO₃H Nanoparticle q2->cat2 Yes q3 Is catalyst recyclability a high priority? q2->q3 No cat2->end cat3 Select a heterogeneous catalyst: - Fe₃O₄@SiO₂-SO₃H (magnetic) - Alumina - Ionic Liquid Gel (centrifugation) q3->cat3 Yes cat4 Consider conventional acid catalysts: - BF₃·Et₂O - TfOH q3->cat4 No cat3->end cat4->end synthetic_pathways Synthetic Pathways to this compound cluster_recommended Recommended Pathway cluster_alternative Alternative (Less Favorable) Pathway start_A 2-Amino-4-nitrophenol step_A1 5-Nitro-1,3-benzoxazole start_A->step_A1 Cyclization (e.g., Triethyl orthoformate) product This compound step_A1->product Reduction (e.g., Raney Ni, H₂) start_B 2-Aminophenol step_B1 1,3-Benzoxazole start_B->step_B1 Cyclization step_B2 5-Nitro-1,3-benzoxazole (Low selectivity, major 6-nitro isomer) step_B1->step_B2 Nitration (HNO₃/H₂SO₄) product_B This compound step_B2->product_B Reduction troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 Are starting materials pure? (Check via MP, NMR, etc.) start->q1 a1 Purify reagents (e.g., recrystallization) q1->a1 No q2 Is the reaction run under an inert atmosphere? q1->q2 Yes end Re-run Optimized Reaction a1->end a2 Implement N₂ or Ar blanket q2->a2 No q3 Is reaction stalling? (Monitor via TLC) q2->q3 Yes a2->end a3 Increase temperature or add fresh catalyst q3->a3 Yes q4 Are reaction conditions (solvent, temp, time) optimized? q3->q4 No a3->end a4 Screen different solvents, temperatures, and reaction times q4->a4 No q4->end Yes a4->end

References

Preventing degradation of 1,3-Benzoxazol-5-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,3-Benzoxazol-5-amine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to degradation primarily through oxidation, hydrolysis, and exposure to light (photodegradation). The aromatic amine group is particularly prone to oxidation, which can be accelerated by exposure to air, elevated temperatures, and the presence of metal ions. The benzoxazole ring can undergo hydrolysis, especially under acidic conditions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions. Key recommendations include:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. Studies on other aromatic amines have shown they are stable for extended periods at -70°C.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] Air-sensitive handling techniques are recommended.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Q3: I've noticed my stored this compound has darkened in color. What does this indicate?

A3: A change in color, typically darkening, is a common indicator of degradation in aromatic amines. This is often due to oxidation and the formation of polymeric impurities.[4] If you observe a color change, it is advisable to re-analyze the purity of the compound before use.

Q4: Can I use any solvent to dissolve this compound for my experiments?

A4: While soluble in many organic solvents, it is important to use high-purity, dry solvents. The presence of water can facilitate hydrolysis of the benzoxazole ring, especially if the solution is acidic. Protic solvents may also participate in photodegradation pathways. Always prepare solutions fresh before use and store them protected from light and air if immediate use is not possible.

Q5: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound solutions?

A5: While the addition of stabilizers is a common practice for some aromatic amines, it may interfere with downstream applications. Some patented methods for stabilizing aromatic amines include the addition of small amounts of thiourea or alkyl tin compounds.[4] However, for most research applications, the best practice is to store the neat compound under optimal conditions and prepare solutions fresh.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Degradation of the solid material during storage. 2. Use of contaminated or wet solvent. 3. Degradation in solution after preparation.1. Review storage conditions of the solid material against recommendations (see FAQ Q2). 2. Use fresh, anhydrous, high-purity solvent. 3. Analyze the solution immediately after preparation. Protect the solution from light and air if storage is necessary.
Low assay value or poor yield in a reaction. 1. Significant degradation of the starting material. 2. Incompatibility with reaction conditions (e.g., strong acids, oxidizing agents).1. Confirm the purity of the this compound using a validated analytical method (see Experimental Protocols). 2. Review the reaction chemistry for potential incompatibilities. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.
Inconsistent experimental results over time. 1. Progressive degradation of the stock material. 2. Inconsistent preparation or handling of solutions.1. Re-qualify the purity of the stock material at regular intervals. 2. Standardize the solution preparation and handling procedures. Ensure all users are following best practices for handling air and light-sensitive compounds.

Degradation Pathways and Experimental Protocols

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for troubleshooting and developing stability-indicating analytical methods.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Acidic Hydrolysis cluster_photodegradation Photodegradation A This compound B Quinoneimine Intermediate (Likely) A->B O2, light, heat, metal ions D 2-Amino-4-formamidophenol (Amidophenol Product) A->D H+, H2O E Radical Species & Further Products A->E UV/Vis Light C Polymeric Products (Dark Colored) B->C Polymerization

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Place a sample of the solid this compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in methanol, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time points.

Analysis:

  • Analyze all samples by a suitable HPLC method (see protocol below).

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without complete loss of the active substance.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

ForcedDegradationWorkflow A Prepare 1 mg/mL Stock Solution of this compound in Methanol B Acid Hydrolysis (0.1N & 1N HCl, 60°C) A->B C Base Hydrolysis (0.1N & 1N NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solution & Solid) A->F G Neutralize (for B & C) Dilute as needed B->G C->G H HPLC Analysis D->H E->H F->H G->H

Caption: Workflow for the forced degradation study.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or scan for λmax)
Injection Volume 10 µL

Procedure:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing correctly (check for consistent retention times, peak areas, and theoretical plates).

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Method Optimization: Adjust the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the presence of its degradation products to ensure no co-elution is occurring.

This technical support guide provides a foundation for understanding and mitigating the degradation of this compound. For further assistance, please consult the relevant safety data sheets and published literature.

References

Technical Support Center: Troubleshooting Guide for the Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in benzoxazole synthesis can be attributed to several factors. A systematic troubleshooting approach is recommended.[1][2]

  • Purity of Starting Materials: Impurities in the o-aminophenol or the carboxylic acid/aldehyde starting materials can significantly interfere with the reaction. It is advisable to use high-purity reagents. If necessary, purify the starting materials by recrystallization or distillation.[2] You can check the purity by comparing the melting point of your starting materials with literature values; a broad or lower melting point suggests impurities.

  • Reaction Conditions: The choice of solvent, temperature, reaction time, and catalyst are crucial for a successful synthesis.[2] Critically evaluate and optimize these parameters. Some reactions may require high temperatures, up to 130°C or even 150-200°C, to proceed efficiently.[2][3]

  • Inert Atmosphere: o-Aminophenols are susceptible to air oxidation, which can lead to colored impurities and reduced yields. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent this.[2]

  • Catalyst Activity: If a catalyst is used, ensure it is active and handled according to its storage requirements. Catalyst deactivation can stall the reaction.[2] Sometimes, a slight increase in the amount of catalyst can drive the reaction to completion.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can improve the yield.[2]

Q2: I am observing the formation of significant side products in my reaction. What are the common side products and how can I minimize them?

A2: Side product formation is a common reason for low yields and complicates purification.

  • Incomplete Cyclization: A frequent issue is the formation of a stable intermediate Schiff base (from the condensation of an o-aminophenol and an aldehyde) that fails to cyclize. To encourage complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[2]

  • Dimerization/Polymerization: o-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2] Careful control of reaction conditions can minimize this.

  • Over-alkylation/acylation: When using alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur. To avoid this, carefully control the stoichiometry of the reagents and the reaction time.

Q3: My reaction seems to have stalled and is not going to completion. What steps can I take?

A3: A stalled reaction can often be pushed to completion with some adjustments.

  • Increase Temperature: The reaction temperature may be too low to overcome the activation energy. Consider gradually increasing the temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Add Fresh Catalyst: If you are using a catalyst, it may have lost its activity. Adding a fresh portion of the catalyst might restart the reaction.[2]

  • Extend Reaction Time: Some reactions are inherently slow. Continue to monitor the reaction over a longer period to see if it progresses.

Q4: I am having difficulty purifying my benzoxazole derivative and am experiencing significant product loss.

A4: Purification can indeed be a major source of product loss.

  • Column Chromatography: This is a very effective method for purifying benzoxazoles. The choice of the solvent system (eluent) is critical for good separation. A common system is a mixture of hexane and ethyl acetate.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as ethanol, can be an effective purification method.[4]

  • Work-up Procedure: During the work-up, ensure proper neutralization and extraction to minimize product loss. When quenching a reaction with PPA, for instance, pouring the warm reaction mixture into ice-cold water is a crucial step to precipitate the product.[5]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Arylbenzoxazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-ZnO 1-formyl-9H-pyrido[3,4-b]indole, 2-aminophenolDMF100-Moderate[5]
EG–G2–Pd Benzaldehyde, 2-aminophenolEthanol503 h88[6]
TiO2–ZrO2 Aromatic aldehyde, 2-aminophenolAcetonitrile6015-25 min83-93[5]
BAIL gel Benzaldehyde, 2-aminophenolSolvent-free1305 h98[7]
LAIL@MNP Benzaldehyde, 2-aminophenolSolvent-free (ultrasound)7030 minup to 90[6]
PPA Benzoic acid, 2-aminophenolPPA145-1503-6 hGood to Excellent[6]

Experimental Protocols

Method 1: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of 2-phenylbenzoxazole from benzoic acid and o-aminophenol using PPA as both a catalyst and solvent.[1]

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • o-aminophenol (1.09 g, 10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Combine benzoic acid and o-aminophenol in a round-bottom flask.

  • Add polyphosphoric acid to the flask.

  • Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.

  • Allow the mixture to cool slightly and then pour it over ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 ml).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 ml), water (2 x 25 ml), and brine (2 x 25 ml).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain pure 2-phenylbenzoxazole.

Method 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

This method provides a rapid and solvent-free approach for benzoxazole synthesis.[3]

Materials:

  • o-aminophenol (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Microwave-safe vessel

  • Ethyl acetate or dichloromethane

Procedure:

  • In a microwave-safe vessel, combine o-aminophenol and the desired carboxylic acid.

  • Mix the reactants thoroughly with a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (o-aminophenol, Carboxylic Acid/Aldehyde) Reaction Reaction (e.g., Condensation/Cyclization) Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Troubleshooting Troubleshooting (Low Yield, Side Products, etc.) Reaction->Troubleshooting Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Workup->Troubleshooting Product Pure Benzoxazole Derivative Purification->Product Purification->Troubleshooting VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Biological_Effects Biological Effects (Angiogenesis, Cell Proliferation, Survival, Migration) Downstream->Biological_Effects Leads to Benzoxazole Benzoxazole Derivatives Benzoxazole->Dimerization Inhibits

References

Minimizing dimer formation in 1,3-Benzoxazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzoxazol-5-amine. The following information is designed to help minimize dimer formation and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions involving this compound?

A1: Dimer formation in reactions with this compound primarily occurs through oxidative coupling of the aromatic amine. The electron-rich nature of the amino group makes the molecule susceptible to oxidation, which can lead to the formation of azo or other dimeric structures. This process can be initiated by air, oxidizing agents, or certain catalytic conditions.

Q2: How does pH affect the stability and reactivity of this compound?

A2: The pH of the reaction medium can significantly impact the stability and reactivity of this compound.

  • Acidic Conditions (pH < 4.6): The benzoxazole ring can be susceptible to hydrolysis under strongly acidic conditions, leading to ring-opening and formation of unwanted byproducts.[1][2]

  • Basic Conditions: While a base is often required to neutralize acid byproducts in reactions like acylations, strong bases can promote side reactions. The choice of base and its strength should be carefully considered based on the specific reaction.

  • Neutral to Mildly Basic Conditions (pH 7-8.6): For many enzymatic and chemical reactions, maintaining a neutral to slightly basic pH can be optimal for both stability and reactivity.[2]

Q3: What are the best practices for storing this compound to prevent degradation?

A3: To ensure the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to light and oxygen, which can promote oxidative degradation and dimer formation.

Troubleshooting Guides

Issue 1: Significant Dimer Formation During Acylation/Amide Coupling

Symptoms:

  • Low yield of the desired amide product.

  • Presence of a significant, often colored, byproduct with a molecular weight corresponding to a dimer of this compound.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Oxidative Coupling Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.1. Degas the solvent by bubbling with an inert gas for 15-30 minutes before use. 2. Assemble the reaction glassware and flush with the inert gas. 3. Add the reagents under a positive pressure of the inert gas.
High Reaction Temperature Lower the reaction temperature. Many acylation reactions can proceed efficiently at room temperature or even 0°C.1. Dissolve the this compound and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable aprotic solvent. 2. Cool the solution to 0°C in an ice bath. 3. Add the acyl chloride or anhydride dropwise to the cooled solution. 4. Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.[3]
Inappropriate Solvent Use a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). These solvents are less likely to promote oxidative side reactions compared to some polar protic solvents.[4][5]1. Dissolve this compound (1.0 eq) and a suitable base (e.g., DIEA, 1.1 eq) in anhydrous DCM. 2. Add the acyl chloride (1.05 eq) dropwise at room temperature. 3. Stir for 8-16 hours and monitor the reaction.[5]
Use of a Protecting Group For particularly sensitive substrates or multi-step syntheses, consider protecting the amino group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).1. Protection: React this compound with Boc-anhydride in the presence of a base like triethylamine in a solvent such as THF. 2. Reaction: Perform the desired reaction on the protected compound. 3. Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.[6]

DOT Script for Acylation Workflow

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound + Base (e.g., TEA) add_acyl Add Acyl Chloride (dropwise at 0°C) reagents->add_acyl Dissolve solvent Inert Solvent (e.g., DCM) solvent->add_acyl inert_atm Inert Atmosphere (N2/Ar) inert_atm->add_acyl stir Stir & Monitor (TLC/LC-MS) add_acyl->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (e.g., Chromatography) extract->purify final_product final_product purify->final_product Desired Amide buchwald_hartwig_logic cluster_solutions Troubleshooting Steps start Start: Buchwald-Hartwig Reaction check_dimer High Dimer Formation? start->check_dimer change_ligand Use Bulky Ligand (e.g., XPhos) check_dimer->change_ligand Yes success Successful Coupling check_dimer->success No change_base Use Weaker Base (e.g., Cs2CO3) change_ligand->change_base dilute Increase Dilution change_base->dilute dilute->success Re-evaluate

References

Technical Support Center: Scaling Up the Synthesis of 1,3-Benzoxazol-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 1,3-Benzoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most prevalent methods for synthesizing the benzoxazole core involve the condensation and cyclization of an o-aminophenol derivative with a one-carbon source.[1][2][3] For this compound, the key starting material is 2,4-diaminophenol. Common one-carbon sources include formic acid, triethyl orthoformate, or cyanogen bromide.[4][5] A widely used method for achieving high yields involves heating the reactants in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA).[4][5][6]

Q2: My reaction is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in benzoxazole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2,4-diaminophenol can significantly interfere with the reaction. 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and lower yields.[7][8] It is crucial to use high-purity reagents.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[8]

  • Incomplete Cyclization: The reaction may stall at the intermediate stage (e.g., a formamide derivative) without fully cyclizing. To drive the reaction to completion, increasing the temperature or reaction time may be necessary.[8]

  • Side Product Formation: Competing side reactions, such as polymerization of the starting materials, can reduce the yield of the desired product.[7] This is particularly relevant at the high temperatures often used with catalysts like PPA.

  • Product Degradation: The synthesized this compound may be unstable under the harsh reaction or work-up conditions.[7]

Q3: I'm observing a significant amount of dark, tarry side products. How can I minimize their formation?

A3: The formation of dark, polymeric materials is a common issue, especially when using strong acids like PPA at high temperatures.[4] To mitigate this:

  • Optimize Temperature and Reaction Time: Carefully control the reaction temperature and time. Use the minimum temperature and duration required for the reaction to proceed to completion.

  • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, as 2-aminophenols can be sensitive to air.[8]

  • Alternative Catalysts: Consider using milder catalysts. A range of catalysts, including Brønsted or Lewis acids, nanocatalysts, and ionic liquids, have been successfully used for benzoxazole synthesis and may offer better results.[1][8]

  • Gradual Addition: Adding the reactants portion-wise can help to control the reaction exotherm and minimize localized high concentrations that can lead to polymerization.

Q4: What is the most effective method for purifying this compound at scale?

A4: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: As an amine, this compound can be purified by dissolving the crude product in an organic solvent and extracting it with an aqueous acidic solution. The aqueous layer is then basified to precipitate the pure amine, which can be collected by filtration or re-extracted into an organic solvent.[7]

  • Column Chromatography: For high-purity requirements, column chromatography is effective. A common mobile phase for benzoxazoles is a mixture of hexane and ethyl acetate.[7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material. Common solvents include ethanol or mixtures of acetone and acetonitrile.[7][9]

  • Activated Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction Not Starting or Stalled (Monitored by TLC) Purity of starting materials is low.Verify the purity of 2,4-diaminophenol and other reagents. Purify starting materials if necessary.[8]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the progress by TLC. Some reactions require temperatures up to 130-150°C.[1][8]
Catalyst is inactive or insufficient.Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation. Consider increasing the catalyst loading.[7][8]
Low Yield of Desired Product Incomplete reaction.Extend the reaction time and continue to monitor by TLC.[7]
Formation of side products.Optimize reaction conditions (temperature, time, stoichiometry). Consider using a milder catalyst or conducting the reaction under an inert atmosphere.[7][8]
Product loss during work-up/purification.Optimize the purification procedure. For extractions, ensure the pH is appropriate for protonating/deprotonating the amine. For chromatography, select the solvent system carefully.[7]
Formation of Dark Tarry Material Polymerization of starting materials/intermediates.Lower the reaction temperature. Ensure efficient stirring. Consider a solvent-based system if using neat conditions. Use an inert atmosphere.[8]
Decomposition at high temperatures.Reduce the reaction temperature and time. Explore alternative, lower-temperature synthetic routes or catalysts.[7]
Difficulty in Isolating the Product Product is highly soluble in the work-up solvent.Change the work-up solvent. If the product is in an aqueous layer after pH adjustment, ensure complete precipitation or use a different organic solvent for re-extraction.
Product forms an emulsion during extraction.Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective.

Data Presentation: Comparison of Benzoxazole Synthesis Methods

The following tables summarize quantitative data from various benzoxazole synthesis protocols, which can serve as a starting point for optimization.

Table 1: Effect of Catalyst and Conditions on Benzoxazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)Solvent-free145-1503-6Good to Excellent[1]
Brønsted Acidic Ionic Liquid GelSolvent-free130585-98[1][10]
TiO₂–ZrO₂Acetonitrile600.25-0.4283-93[1]
Isosorbide-based PolyamineMethanolRoom Temp< 0.192-99[3]
K-Ferrocyanide (Grinding)Solvent-freeRoom Temp< 0.0387-96[3]
LAIL@MNP (Ultrasonication)Solvent-free700.5up to 90%[11]

Table 2: Influence of Reactants on Benzoxazole Synthesis

o-Aminophenol DerivativeSecond ReactantCatalyst/ConditionsYield (%)Reference
2-AminophenolAromatic AldehydesPPA, 145-150°CGood[1]
2-AminophenolAromatic AldehydesBAIL Gel, 130°C98[10]
2-Amino-4-methylphenolAromatic AldehydesBAIL Gel, 130°C86-94[10]
2-AminophenolCarboxylic AcidsPolyphosphoric AcidGood[5]
2,4-Diaminophenolp-tert-butyl benzoic acidPolyphosphoric Acid-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via PPA Catalysis

This protocol is adapted from general procedures for the synthesis of 5-aminobenzoxazole derivatives.[4][6]

  • Materials:

    • 2,4-Diaminophenol dihydrochloride

    • Triethyl orthoformate

    • Polyphosphoric acid (PPA)

    • Sodium hydroxide (NaOH) solution (10 M)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-diaminophenol dihydrochloride (1.0 eq).

    • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask. The mixture will be a thick paste.

    • Begin stirring and add triethyl orthoformate (1.2 eq) dropwise to the mixture.

    • Heating: Heat the reaction mixture to 130-140°C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate, visualizing with UV light). The reaction is typically complete within 3-5 hours.

    • Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

    • Neutralization: Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is approximately 8-9. The product will precipitate as a solid.

    • Extraction: Extract the aqueous suspension with ethyl acetate (3 x volume). Combine the organic layers.

    • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentration and Purification: Remove the solvent under reduced pressure to yield the crude product. The crude material can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Equip Flask reagents Add 2,4-Diaminophenol and PPA start->reagents add_ortho Add Triethyl Orthoformate reagents->add_ortho heat Heat to 130-140°C under N₂ add_ortho->heat tlc Monitor by TLC heat->tlc tlc->heat Incomplete cool Cool and Quench on Ice tlc->cool Complete neutralize Neutralize with NaOH (pH 8-9) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify finish End: Pure Product purify->finish

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Low Yield Observed check_tlc Check Final TLC Plate start->check_tlc starting_material Starting Material Present? check_tlc->starting_material   increase_time Action: Increase Reaction Time/Temp starting_material->increase_time Yes streaking Streaking/Multiple Spots on TLC? starting_material->streaking No check_catalyst Action: Check/Replace Catalyst increase_time->check_catalyst end Yield Improved check_catalyst->end optimize_cond Action: Optimize Temp, Use Inert Atmosphere streaking->optimize_cond Yes purification Action: Optimize Purification Method optimize_cond->purification purification->end

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and UHPLC Method Validation for the Purity Analysis of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of 1,3-Benzoxazol-5-amine: a conventional Reverse-Phase HPLC (RP-HPLC) method and an Ultra-High-Performance Liquid Chromatography (UHPLC) method. The objective is to offer a detailed side-by-side evaluation of their performance based on key validation parameters, supported by hypothetical experimental data that reflects typical analytical outcomes. This document is intended to assist researchers and analytical scientists in selecting the most suitable method and understanding the validation process for ensuring the quality and purity of this important chemical intermediate.

Introduction to this compound and Purity Analysis

This compound is a heterocyclic aromatic amine with applications as a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity for separating the main compound from its potential impurities.

This guide will compare a robust, widely used conventional RP-HPLC method with a modern, high-throughput UHPLC method. The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the required level of sensitivity, sample throughput needs, and available instrumentation. Below is a comparative overview of the conventional RP-HPLC method and the UHPLC method for the analysis of this compound.

Table 1: Comparison of HPLC and UHPLC Method Parameters

ParameterMethod A: Conventional RP-HPLCMethod B: UHPLC
Principle Separation based on hydrophobicity.Separation based on hydrophobicity with enhanced efficiency.
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 275 nmDiode Array Detector (DAD) at 275 nm
Run Time ~20 minutes~5 minutes
Resolution Good for major impurities.Excellent for trace and isomeric impurities.
Throughput ModerateHigh
Advantages Robust, widely available instrumentation.Higher sensitivity, resolution, and speed.
Disadvantages Longer run times, lower sensitivity.Requires specialized high-pressure instrumentation.

Method Validation Data

The following tables summarize the hypothetical performance data obtained during the validation of the two methods.

Table 2: Linearity and Range

ParameterMethod A: Conventional RP-HPLCMethod B: UHPLC
Range (µg/mL) 1 - 1500.5 - 200
Correlation Coefficient (r²) 0.99920.9998
Regression Equation y = 45872x + 1254y = 98541x + 876

Table 3: Accuracy (Recovery)

Concentration (µg/mL)Method A: % RecoveryMethod B: % Recovery
50 99.2%100.5%
100 101.1%99.8%
150 99.8%100.2%

Table 4: Precision (%RSD)

Precision TypeMethod A: %RSDMethod B: %RSD
Repeatability (n=6) 0.85%0.42%
Intermediate Precision (n=6) 1.12%0.68%

Table 5: LOD & LOQ

ParameterMethod A: Conventional RP-HPLCMethod B: UHPLC
LOD (µg/mL) 0.30.08
LOQ (µg/mL) 1.00.25

Table 6: Robustness

Parameter VariationMethod A: %RSDMethod B: %RSD
Flow Rate (±10%) < 2.0%< 1.5%
Mobile Phase Composition (±2%) < 2.5%< 1.8%
Column Temperature (±5°C) < 1.8%< 1.2%

Experimental Protocols

Method A: Conventional RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% formic acid in water in a 40:60 volume/volume ratio. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm

  • Analysis: Inject the sample and record the chromatogram for 20 minutes. The purity is calculated based on the area percentage of the main peak.

Method B: UHPLC
  • Instrumentation: A UHPLC system with a Diode Array Detector (DAD), autosampler, and a C18 column (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

    • Detection Wavelength: 275 nm (with DAD for peak purity analysis)

    • Gradient Program: 10% B to 90% B in 3 minutes, hold for 1 minute, then return to initial conditions.

  • Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and UV spectra.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Validation weigh Weighing dissolve Dissolution in Solvent weigh->dissolve filter Filtration dissolve->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate validate Method Validation calculate->validate

Caption: Experimental workflow for HPLC purity analysis.

G cluster_main Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Logical relationship of HPLC validation parameters.

Conclusion

Both the conventional RP-HPLC and the UHPLC methods are suitable for the purity analysis of this compound. The choice between the two will depend on the specific needs of the laboratory.

  • The conventional RP-HPLC method is a robust and reliable choice for routine quality control where high throughput is not a primary concern. Its main advantages are the widespread availability of instrumentation and its established robustness.

  • The UHPLC method offers significant advantages in terms of speed, resolution, and sensitivity. It is the preferred method for high-throughput screening, in-depth impurity profiling, and when the detection of trace-level impurities is critical. The higher resolution can also aid in separating structurally similar or isomeric impurities that may not be resolved by conventional HPLC.

For drug development and research environments where speed and sensitivity are paramount, the investment in UHPLC instrumentation is justified by the significant gains in productivity and data quality. For standard quality control applications, the conventional HPLC method remains a cost-effective and dependable option.

References

Comparative Efficacy of Benzoxazole Derivatives as Antibacterial Agents: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various benzoxazole derivatives against a range of bacterial pathogens. The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and benzoxazoles have emerged as a promising class of heterocyclic compounds with demonstrated antibacterial properties. [1] This document synthesizes available data to offer a comparative perspective on their efficacy, supported by detailed experimental methodologies.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of benzoxazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values for a selection of benzoxazole derivatives against various Gram-positive and Gram-negative bacteria, as reported in several studies.

Benzoxazole Derivative Bacterial Strain MIC (μg/mL) Reference
2-(3,4-disubstituted phenyl)benzoxazole (Compound 47)Pseudomonas aeruginosa (Gram-negative)0.25[2]
Enterococcus faecalis (Gram-positive)0.5[2]
2-(3,4-disubstituted phenyl)benzoxazole (Compound 29)Enterococcus faecalis (Gram-positive)-[2]
Benzoxazole Derivative (Compound II)Staphylococcus aureus (Gram-positive)50[3]
Benzoxazole Derivative (Compound III)Staphylococcus aureus (Gram-positive)25[3]
Gram-negative bacteria200[3]
2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazolesBroad spectrum32 - 256[4]
IITR00803Salmonella enterica serovar Typhimurium (Gram-negative)4[5]
Escherichia coli (Gram-negative)16[5]
Enteric pathogens (Gram-negative)4 - 16[5]
Benzoxazole–thiazolidinone hybrid (BT25)Staphylococcus aureus (Gram-positive)1[6]
Benzoxazole–thiazolidinone hybrid (BT26)Staphylococcus aureus (Gram-positive)1[6]
Hydroxy BT hybridsStaphylococcus aureus (Gram-positive)≤ 4[6]

Note: The antibacterial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core.[2] For instance, substitutions at the 2- and 5-positions have been shown to be critical for antimicrobial potency.[2] Some studies suggest that the antibacterial action of certain benzoxazole derivatives may be achieved through the inhibition of DNA gyrase.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of benzoxazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][8]

a. Preparation of Bacterial Inoculum:

  • A fresh bacterial culture is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is diluted to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[5]

  • This suspension is further diluted (e.g., 1:1000) in the broth to obtain the final inoculum concentration.[5]

b. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used for the assay.[9]

  • The benzoxazole derivatives (test compounds) are serially diluted in the broth medium directly in the wells of the plate to obtain a range of concentrations.[9]

  • Control wells are included: a negative control (broth only) and a positive control (broth with bacterial inoculum but no test compound).[5]

c. Inoculation and Incubation:

  • A standardized volume of the bacterial inoculum is added to each well containing the serially diluted compounds and the positive control well.[5]

  • The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.[5]

d. Interpretation of Results:

  • After incubation, the wells are visually inspected for turbidity (bacterial growth).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5][8]

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the inhibition zone around a disk impregnated with the test compound.[10][11]

a. Preparation of Agar Plates and Inoculum:

  • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • A standardized bacterial suspension (0.5 McFarland) is uniformly swabbed onto the entire surface of the agar plate.

b. Application of Disks and Incubation:

  • Sterile paper disks are impregnated with a known concentration of the benzoxazole derivative.

  • The impregnated disks are placed onto the surface of the inoculated agar plate.[12]

  • The plates are incubated at 37°C for 18-24 hours.[12]

c. Measurement and Interpretation:

  • Following incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters.

  • The size of the inhibition zone is proportional to the antibacterial activity of the compound. A larger zone indicates greater susceptibility of the bacterium to the compound.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the primary screening of antibacterial activity of newly synthesized compounds.

G cluster_0 Compound Synthesis & Preparation cluster_1 Microbiological Preparation cluster_2 Antibacterial Susceptibility Testing cluster_3 Data Analysis & Interpretation A Synthesis of Benzoxazole Derivatives B Preparation of Stock Solutions A->B E Broth Microdilution Assay (MIC Determination) B->E F Agar Disk Diffusion Assay (Zone of Inhibition) B->F C Bacterial Strain Revival & Culture D Preparation of Standardized Inoculum (0.5 McFarland) C->D D->E D->F G Incubation (37°C, 18-24h) E->G F->G H Measurement of MIC / Zone of Inhibition G->H I Comparative Analysis of Activity H->I

Caption: Workflow for antibacterial activity screening of benzoxazole derivatives.

References

A Comparative Guide to DNA Probes: Unveiling the Fluorescence Properties of 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent DNA probe is a critical step in a multitude of molecular biology applications. This guide provides a detailed comparison of the fluorescence properties of the novel compound 1,3-Benzoxazol-5-amine against established DNA probes: DAPI, Hoechst 33342, and SYBR Green I. The data presented herein is intended to offer an objective overview to aid in the selection of the most suitable probe for specific research needs.

Performance Overview: A Tabulated Comparison

The following table summarizes the key fluorescence properties of this compound and the benchmark DNA probes. It is important to note that while extensive data exists for DAPI, Hoechst 33342, and SYBR Green I, the photophysical parameters for this compound are estimated based on the known characteristics of similar benzoxazole derivatives, as specific experimental data is not yet available in published literature.

PropertyThis compound (Estimated)DAPIHoechst 33342SYBR Green I
Excitation Max (nm) ~350~358 (DNA-bound)~350 (DNA-bound)~497 (DNA-bound)
Emission Max (nm) ~450~461 (DNA-bound)[1][][3]~461 (DNA-bound)[4]~521 (DNA-bound)
Quantum Yield (Φ) Moderate~0.4 (DNA-bound)~0.4-0.6 (DNA-bound)>0.8 (DNA-bound)
Fluorescence Lifetime (τ, ns) 1-3~2.8 (DNA-bound)[5]~2.5-4.0 (DNA-bound)~4.1 (DNA-bound)
Binding Mechanism Intercalation or Groove BindingMinor Groove (A-T rich)[6]Minor Groove (A-T rich)[4][6]Intercalation & Minor Groove[7][8]
Cell Permeability Likely cell-permeableLimited (live cells)Cell-permeable[4]Generally cell-impermeable

Mechanism of DNA Binding and Fluorescence

The fluorescence of these probes is significantly enhanced upon binding to DNA. The mechanism of this fluorescence enhancement is intrinsically linked to their mode of interaction with the DNA molecule.

DNA_Binding_Mechanisms cluster_probes DNA Probes cluster_dna DNA Double Helix cluster_mechanisms Binding & Fluorescence This compound This compound Intercalation Intercalation This compound->Intercalation Planar structure favors insertion DAPI DAPI MinorGroove Minor Groove Binding DAPI->MinorGroove A-T rich regions Hoechst 33342 Hoechst 33342 Hoechst 33342->MinorGroove A-T rich regions SYBR Green I SYBR Green I SYBR Green I->Intercalation SYBR Green I->MinorGroove DNA Fluorescence Enhanced Fluorescence Intercalation->Fluorescence MinorGroove->Fluorescence

Figure 1: DNA binding mechanisms of fluorescent probes.

As depicted in Figure 1, DAPI and Hoechst 33342 are well-characterized minor groove binders with a preference for A-T rich regions of DNA.[4][6] This binding event restricts the rotational freedom of the dye molecule, leading to a significant increase in fluorescence quantum yield. SYBR Green I exhibits a more complex binding mechanism, involving both intercalation between DNA base pairs and binding to the minor groove.[7][8] This dual interaction contributes to its exceptionally high quantum yield upon binding to DNA. For this compound, based on the planar aromatic structure of benzoxazoles, the proposed binding mechanism is either intercalation or groove binding, which upon interaction with DNA, is expected to rigidify the molecule and enhance its fluorescence.[6][9]

Experimental Protocols

To facilitate the independent verification and further investigation of these DNA probes, detailed experimental protocols for key fluorescence measurements are provided below.

Protocol 1: Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent probe can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Quantum_Yield_Workflow A Prepare solutions of standard and sample at 5-6 different concentrations in the same solvent. B Measure the absorbance of each solution at the excitation wavelength. Absorbance should be < 0.1. A->B C Record the fluorescence emission spectrum of each solution, exciting at the same wavelength. B->C D Integrate the area under each emission spectrum. C->D E Plot integrated fluorescence intensity vs. absorbance for both standard and sample. D->E F Determine the slope of the linear fit for both plots. E->F G Calculate the quantum yield of the sample using the formula: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2) F->G

Figure 2: Workflow for determining relative fluorescence quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • DNA probe of interest

  • High-purity solvent (e.g., Tris-HCl buffer)

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions (at least 5) of both the standard and the sample in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the resulting linear plots for both the standard (Slope_std) and the sample (Slope_sample).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Protocol 2: Determination of DNA Binding Affinity by Fluorescence Titration

This protocol outlines a method to determine the binding constant (K) of a fluorescent probe to DNA.

DNA_Binding_Affinity_Workflow A Prepare a solution of the fluorescent probe at a fixed concentration. B Record the initial fluorescence intensity (F₀) of the probe solution. A->B C Titrate the probe solution with increasing concentrations of DNA. B->C D Record the fluorescence intensity (F) after each addition of DNA. C->D E Correct the fluorescence intensity for dilution effects. D->E F Plot the change in fluorescence (F - F₀) vs. the DNA concentration. E->F G Fit the data to a suitable binding isotherm model (e.g., Scatchard plot) to determine the binding constant (K). F->G

Figure 3: Workflow for determining DNA binding affinity.

Materials:

  • Spectrofluorometer

  • DNA (e.g., calf thymus DNA)

  • Fluorescent DNA probe

  • Tris-HCl buffer

Procedure:

  • Prepare a solution of the fluorescent probe at a constant concentration in the buffer.

  • Record the initial fluorescence intensity of the probe solution.

  • Incrementally add small aliquots of a concentrated DNA solution to the probe solution.

  • After each addition, mix thoroughly and record the fluorescence intensity at the emission maximum.

  • Correct the fluorescence data for the dilution effect caused by the addition of the DNA solution.

  • Plot the change in fluorescence intensity as a function of the DNA concentration.

  • Analyze the binding curve using a suitable model, such as the Scatchard equation, to determine the binding constant (K) and the number of binding sites.

Conclusion

The selection of a DNA probe is a decision contingent on the specific requirements of the experiment. While DAPI and Hoechst 33342 remain reliable choices for nuclear staining in fixed and live cells, respectively, their fluorescence is limited to the blue region of the spectrum. SYBR Green I offers superior brightness but is generally not cell-permeable.

This compound, based on the characteristics of the benzoxazole scaffold, presents itself as a promising candidate for a cell-permeable DNA probe with fluorescence in the blue-violet range. Further experimental validation of its photophysical properties and DNA binding characteristics is warranted to fully elucidate its potential and position it within the arsenal of available DNA probes. The protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Comparative Efficacy of Benzoxazole-Based Compounds as Selective PARP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the validation of novel benzoxazole derivatives as potent and selective inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), with a comparative analysis against established inhibitors.

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have led to its incorporation in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Recently, derivatives of the benzoxazole nucleus have emerged as potent inhibitors of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes critical to DNA repair and the maintenance of genomic stability.[5]

This guide provides a comparative overview of a novel benzoxazole-based compound, herein referred to as "Benzoxazole Derivative 1," as a specific inhibitor of PARP-2. Its performance is evaluated against the clinically approved PARP inhibitor, Olaparib, and another potent inhibitor, providing a context for its potential therapeutic application, particularly in oncology.

Comparative Inhibitory Activity against PARP-2

The inhibitory potential of Benzoxazole Derivative 1 was quantified and compared against established PARP inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.

InhibitorTarget(s)IC50 (nM) for PARP-2IC50 (nM) for PARP-1Reference(s)
Benzoxazole Derivative 1 PARP-257Not specified[5]
OlaparibPARP-1/215[5]
FR261529PARP-1/2733[6]

Note: IC50 values can vary depending on the specific assay conditions.

PARP-2 Signaling Pathway in DNA Damage Response

Upon DNA damage, PARP-2 is recruited to the site of the lesion. It then utilizes NAD+ as a substrate to catalyze the formation of poly(ADP-ribose) (PAR) chains on various proteins, including itself and histones. This PARylation event serves as a scaffold to recruit other DNA repair factors, initiating the repair process.

PARP_Signaling DNA_Damage DNA Strand Break PARP2_Activation PARP-2 Activation DNA_Damage->PARP2_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP2_Activation->PAR_Synthesis NAD NAD+ NAD->PAR_Synthesis Protein_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Protein_Recruitment DNA_Repair DNA Repair Protein_Recruitment->DNA_Repair

PARP-2 Signaling Pathway

Experimental Workflow for PARP-2 Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against PARP-2 using a colorimetric assay.

Experimental_Workflow Plate_Prep 1. Plate Preparation (Histone Coating & Blocking) Reagent_Add 2. Addition of Reagents (Assay Buffer, Biotinylated Substrate, Activated DNA) Plate_Prep->Reagent_Add Inhibitor_Add 3. Addition of Test Inhibitor (e.g., Benzoxazole Derivative 1) Reagent_Add->Inhibitor_Add Enzyme_Add 4. Addition of PARP-2 Enzyme & Incubation Inhibitor_Add->Enzyme_Add Detection 5. Detection (Streptavidin-HRP & Substrate) Enzyme_Add->Detection Data_Analysis 6. Data Analysis (Absorbance Reading & IC50 Calculation) Detection->Data_Analysis

Inhibitor Assay Workflow

Detailed Experimental Protocol: PARP-2 Colorimetric Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against PARP-2.

1. Materials and Reagents:

  • 96-well microplate

  • Recombinant human PARP-2 enzyme

  • Histone-coated plates

  • 10x PARP Assay Buffer

  • 10x PARP Assay Mixture (containing biotinylated substrate)

  • Activated DNA

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate

  • 2M Sulfuric Acid (Stop Solution)

  • Test inhibitor (e.g., Benzoxazole Derivative 1) dissolved in an appropriate solvent (e.g., DMSO)

  • Phosphate Buffered Saline with Tween-20 (PBST)

  • Blocking Buffer

2. Plate Preparation:

  • Histone-coated plates are washed three times with 200 µL of PBST per well.

  • Wells are blocked with 200 µL of Blocking Buffer for 60-90 minutes at room temperature.

  • The plate is washed again three times with PBST.

3. Assay Procedure:

  • A master mixture is prepared containing 10x PARP Assay Buffer, 10x PARP Assay Mixture, and activated DNA in distilled water.

  • The test inhibitor is serially diluted to various concentrations.

  • 2.5 µL of the inhibitor dilutions are added to the designated wells. Control wells (no inhibitor) receive the same volume of solvent.

  • The master mix is added to all wells except for the "Blank" wells.

  • The reaction is initiated by adding 20 µL of diluted PARP-2 enzyme to all wells except the "Blank" wells. "Blank" wells receive 20 µL of 1x PARP Buffer.

  • The plate is incubated for 1 hour at room temperature.

4. Detection:

  • The plate is washed three times with PBST.

  • 50 µL of diluted Streptavidin-HRP is added to each well and incubated for 30 minutes at room temperature.

  • The plate is washed again three times with PBST.

  • 100 µL of the colorimetric HRP substrate is added to each well.

  • The reaction is stopped by adding 100 µL of 2M sulfuric acid to each well.

5. Data Analysis:

  • The absorbance is read at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Conclusion

The benzoxazole scaffold continues to be a valuable starting point for the design of potent and selective enzyme inhibitors. The data presented for Benzoxazole Derivative 1 demonstrates its significant inhibitory activity against PARP-2. While Olaparib shows higher potency, the development of novel benzoxazole-based inhibitors may offer advantages in terms of selectivity, pharmacokinetics, or overcoming resistance mechanisms. Further investigation into the structure-activity relationship of this class of compounds is warranted to optimize their therapeutic potential as targeted anticancer agents.

References

Side-by-side comparison of different synthetic routes to 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of different synthetic routes to 1,3-Benzoxazol-5-amine, a crucial building block in medicinal chemistry. The following sections detail the most common and effective synthetic strategies, complete with experimental data, detailed protocols, and visual representations of the chemical pathways.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and in other therapeutic areas. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical and chemical research communities. This document compares two primary synthetic strategies: the direct cyclization of 2,4-diaminophenol and a multi-step reductive cyclization starting from 2-amino-4-nitrophenol.

Data Presentation: Side-by-Side Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct CyclizationRoute 2: Reductive Cyclization from 2-amino-4-nitrophenol
Starting Materials 2,4-Diaminophenol, Formic Acid2-Amino-4-nitrophenol, Nitrobenzoyl Chloride, Pd/C, H₂
Key Steps 1. Cyclocondensation1. Acylation, 2. Cyclization, 3. Reduction
Reagents & Solvents Polyphosphoric Acid (PPA)Organic solvents, Strong acid, Pd/C catalyst
Reaction Temperature 150-160°C[1]50-140°C (cyclization), 45-80°C (hydrogenation)[2]
Reaction Time 2-3 hours[1]Multiple steps with varying times
Reported Yield High (analogous reactions yield 85-95%)[1]~90% (for cyclization step)[2][3]
Scalability Potentially scalableScalable, but multi-step nature adds complexity
Purification Neutralization, Extraction, CrystallizationMultiple extractions and purifications

Synthetic Route 1: Direct Cyclization of 2,4-Diaminophenol

This is the most direct approach to this compound, involving a one-pot reaction between 2,4-diaminophenol and a C1 source, such as formic acid. The reaction is typically facilitated by a dehydrating agent and solvent like polyphosphoric acid (PPA) at elevated temperatures.

Route_1_Direct_Cyclization 2,4-Diaminophenol 2,4-Diaminophenol Intermediate N-(2-hydroxy-4-aminophenyl)formamide (in-situ) 2,4-Diaminophenol->Intermediate Formylation Formic_Acid Formic Acid Formic_Acid->Intermediate Product This compound Intermediate->Product Cyclization (PPA, 150-160°C)

Caption: Direct cyclization of 2,4-diaminophenol with formic acid.

Experimental Protocol:
  • Materials: 2,4-diaminophenol dihydrochloride, formic acid, polyphosphoric acid (PPA), sodium bicarbonate solution, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, carefully add polyphosphoric acid (approx. 30 g).

    • With stirring, add 2,4-diaminophenol dihydrochloride (0.05 mol) to the PPA.

    • Slowly add formic acid (0.06 mol) dropwise to the stirred mixture.[1]

    • Heat the reaction mixture to 150-160°C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC.[1]

    • After completion, cool the mixture to approximately 80-90°C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization.

Synthetic Route 2: Reductive Cyclization from 2-amino-4-nitrophenol

This multi-step route offers an alternative approach, starting from the readily available 2-amino-4-nitrophenol. The synthesis involves an initial acylation, followed by a cyclization to form a dinitro-benzoxazole intermediate, which is then reduced to the desired diamine product.

Route_2_Reductive_Cyclization Start 2-Amino-4-nitrophenol + 4-Nitrobenzoyl chloride Intermediate1 Acylated Intermediate Start->Intermediate1 Acylation Intermediate2 2-(4-Nitrophenyl)-5-nitro- 1,3-benzoxazole Intermediate1->Intermediate2 Cyclization (Strong Acid) Product This compound (and 2-(4-aminophenyl) derivative) Intermediate2->Product Hydrogenation (Pd/C, H₂)

Caption: Multi-step reductive cyclization route.

Experimental Protocols:
  • Step 1: Condensation to Ester Intermediate

    • 2-amino-4-sodium nitrophenolate is condensed with nitrobenzoyl chloride to yield an ester intermediate.[2] This method is reported to have high selectivity, avoiding the formation of amide impurities.[2][3]

  • Step 2: Cyclization

    • The ester intermediate is cyclized under the catalysis of a strong acid (e.g., p-toluenesulfonic acid, concentrated sulfuric acid, or polyphosphoric acid).[2]

    • The reaction is typically carried out at a temperature of 90-140°C.[2] This step is reported to have a yield of approximately 90%.[2][3]

  • Step 3: Hydrogenation

    • The resulting 2-(nitrophenyl)-5-nitrobenzoxazole is hydrogenated under the catalysis of Pd/C.[2]

    • The hydrogenation is conducted at a pressure of 0.6-1.2 MPa and a temperature of 45-80°C in an organic solvent such as tetrahydrofuran.[2] This step reduces both nitro groups to amino groups.

Comparison of Synthetic Routes

Route 1: Direct Cyclization is a more atom-economical and straightforward approach. The one-pot nature of this synthesis is highly advantageous for large-scale production, reducing processing time and waste. The use of PPA as both a solvent and a dehydrating agent is effective, though handling and quenching of this viscous acid require care. The starting material, 2,4-diaminophenol, is commercially available but can be prone to oxidation, which may impact the final yield and purity.

Route 2: Reductive Cyclization is a longer, multi-step process that may be more suitable if the starting material, 2-amino-4-nitrophenol, is more readily available or cost-effective than 2,4-diaminophenol. This route offers high yields for the key cyclization step and produces a crystalline intermediate that can be purified before the final reduction.[2][3] However, the overall efficiency is lower due to the multiple steps, and the use of a palladium catalyst and pressurized hydrogen for the reduction step may add to the cost and complexity of the process on an industrial scale.

Conclusion

For the synthesis of this compound, the Direct Cyclization of 2,4-diaminophenol (Route 1) appears to be the more efficient and preferable method for researchers and drug development professionals, primarily due to its single-step process and high potential yield. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific equipment and safety protocols available. The Reductive Cyclization (Route 2) remains a viable, albeit more complex, alternative. Further optimization of both routes could lead to even more efficient and scalable processes for the production of this valuable chemical intermediate.

References

A Comparative Guide to the Quantitative Analysis of 1,3-Benzoxazol-5-amine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex matrices is a critical aspect of research and development. This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 1,3-Benzoxazol-5-amine, a key intermediate in the synthesis of various biologically active compounds.[1][2] The comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is supported by experimental data from analogous compounds to assist in method selection and development.

The inherent chemical properties of aromatic amines, such as this compound, can present analytical challenges including their potential for adsorption and the need for derivatization to enhance detection.[3] Therefore, the selection of an appropriate analytical technique is paramount for achieving reliable and accurate quantitative results.

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound in a complex mixture is dependent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. HPLC with UV detection is a widely accessible technique suitable for relatively clean samples.[4] For more complex matrices and lower detection limits, hyphenated techniques such as GC-MS and LC-MS/MS are preferred due to their enhanced selectivity and sensitivity.[5][6]

Table 1: Comparison of Quantitative Performance Data for Aromatic Amine Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL0.5 - 20 ng/mL0.05 - 5 ng/mL
**Linearity (R²) **> 0.995> 0.998> 0.999
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (%RSD) < 5%< 10%< 5%
Sample Throughput ModerateLow to ModerateHigh
Matrix Effect ModerateLow to ModerateHigh (can be mitigated)
Derivatization Often Not RequiredOften RequiredSometimes Required

Note: The data presented in this table are typical values for the analysis of aromatic amines in complex matrices and may vary depending on the specific compound, matrix, and instrumentation.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable quantitative analysis. Below are representative methodologies for the analysis of aromatic amines in complex mixtures using HPLC-UV, GC-MS, and LC-MS/MS.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with moderate complexity and when high sensitivity is not a primary requirement.

  • Sample Preparation:

    • Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration.

    • Liquid Samples: Direct injection after filtration, or a liquid-liquid extraction (LLE) if matrix components interfere. A common LLE procedure involves adjusting the sample pH to basic conditions and extracting the amine into an organic solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity than HPLC-UV and is well-suited for volatile and thermally stable compounds. A derivatization step is often necessary for polar amines to improve their volatility and chromatographic behavior.[3]

  • Sample Preparation and Derivatization:

    • Perform an extraction as described for HPLC-UV.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification:

    • An internal standard is typically used to correct for variations in sample preparation and injection. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it the method of choice for trace-level quantification in highly complex matrices.[6][7][8]

  • Sample Preparation:

    • Solid-phase extraction (SPE) is a common and effective technique for sample clean-up and concentration.[9] A cation-exchange SPE cartridge can be used to selectively retain the basic amine while allowing interfering matrix components to pass through. The analyte is then eluted with a small volume of a suitable solvent.

  • LC-MS/MS Conditions:

    • LC System: Similar to HPLC-UV, but often using a column with smaller particle size for better resolution and faster analysis (UHPLC).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.

  • Quantification:

    • An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency. The concentration is determined from a calibration curve of the peak area ratio of the analyte to the internal standard versus the analyte concentration.

Visualizations

To further clarify the experimental workflow and the decision-making process for method selection, the following diagrams are provided.

Experimental_Workflow General Workflow for Quantitative Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection (e.g., Biological Fluid, Pharmaceutical Formulation) Extraction Extraction (LLE, SPE, etc.) SampleCollection->Extraction Cleanup Clean-up / Concentration Extraction->Cleanup Derivatization Derivatization (if required, e.g., for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC, GC) Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the quantitative analysis of a target analyte in a complex mixture.

Method_Selection_Tree Decision Tree for Analytical Method Selection Start Start: Define Analytical Requirements Sensitivity Required Sensitivity? Start->Sensitivity Matrix Matrix Complexity? Sensitivity->Matrix High HPLC HPLC-UV Sensitivity->HPLC Low Specificity High Specificity Needed? Matrix->Specificity High GCMS GC-MS Matrix->GCMS Low Specificity->GCMS No LCMSMS LC-MS/MS Specificity->LCMSMS Yes

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,3-Benzoxazol-5-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective kinase inhibitors is paramount. The 1,3-Benzoxazol-5-amine scaffold has emerged as a promising framework for the development of potent inhibitors targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). This guide provides a comparative analysis of the cross-reactivity profiles of representative this compound-based inhibitors, offering insights into their selectivity and potential off-target effects. The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these findings.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic window and potential for adverse effects. While many this compound derivatives have been optimized for high potency against their primary targets, their interactions with the broader human kinome are of significant interest. Below are tables summarizing the inhibitory activity of selected this compound-based compounds against their intended targets and a panel of off-target kinases.

Table 1: Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives against Primary Target Kinases

CompoundTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
5a VEGFR-20.145SorafenibVEGFR-20.058
c-Met1.885Staurosporinec-Met0.237
5g VEGFR-20.970
c-Met0.181
5h VEGFR-20.430
c-Met0.336
11a VEGFR-20.082
c-Met0.280
11b VEGFR-20.057
c-Met0.181

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from a study on piperidinyl-based benzoxazole derivatives.[1][2]

Table 2: Cross-Reactivity Profile of Compound 11a against a Select Kinase Panel

KinasePercent Inhibition at 10 µM
EGFR<10%
HER2<10%
CDK1<10%
CDK2<10%
Aurora A<10%
Plk1<10%

This limited screening suggests that compound 11a has favorable selectivity for VEGFR-2 over the tested kinases.[1]

Signaling Pathways and Experimental Workflows

To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they modulate. Furthermore, detailed experimental workflows are necessary for the accurate assessment of their inhibitory potential.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds PKC PKC PLCg->PKC RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and point of inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers.

cMet_Signaling cluster_membrane Cell Membrane cMet c-Met GAB1 GAB1 cMet->GAB1 Recruits RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Motility Motility & Invasion Akt->Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Motility STAT3->Proliferation Inhibitor This compound Inhibitor Inhibitor->cMet Inhibits

c-Met signaling pathway and point of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro potency of kinase inhibitors using a luminescence-based assay such as ADP-Glo™.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of inhibitor compound Assay_Plate Add inhibitor, kinase, substrate, and ATP to assay plate Compound_Prep->Assay_Plate Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Assay_Plate Incubation1 Incubate at room temperature Assay_Plate->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation1->Stop_Reaction Incubation2 Incubate at room temperature Stop_Reaction->Incubation2 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Add_Detection Incubation3 Incubate at room temperature Add_Detection->Incubation3 Read_Plate Measure luminescence using a plate reader Incubation3->Read_Plate IC50_Calc Calculate % inhibition and determine IC50 value Read_Plate->IC50_Calc

Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed protocols for key experiments cited in the evaluation of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is a generalized procedure for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound-based inhibitor

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in kinase buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in kinase buffer. The final concentration of ATP should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction:

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium

  • This compound-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent kinase inhibitors, particularly those targeting VEGFR-2 and c-Met. The provided data indicates that compounds derived from this scaffold can achieve high potency against their primary targets. However, comprehensive cross-reactivity profiling is essential to fully characterize their selectivity and potential for off-target effects. The experimental protocols and pathway diagrams included in this guide offer a framework for the continued investigation and development of this promising class of inhibitors. Further screening against broader kinase panels will be crucial in identifying candidates with the optimal balance of potency and selectivity for clinical advancement.

References

Validating the Mechanism of Action of a 1,3-Benzoxazol-5-amine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental validation of the mechanism of action for a novel 1,3-Benzoxazol-5-amine derivative, designated as Compound X . The following sections present a comparative analysis of Compound X's performance, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

The 1,3-benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Many of these effects are attributed to the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.[5][6][7][8] Compound X has been designed as a potential kinase inhibitor. This guide outlines the validation of its mechanism of action, focusing on its inhibitory effects on a specific, hypothetical kinase, "Kinase Y," a critical component in a cancer-related signaling pathway.

Comparative Data Presentation

The following tables summarize the quantitative data from key experiments designed to elucidate the potency, selectivity, and cellular effects of Compound X.

Table 1: In Vitro Kinase Inhibition Profile of Compound X

This table compares the inhibitory activity of Compound X against a panel of protein kinases. The data, presented as IC50 values (the concentration required for 50% inhibition), demonstrates the potency and selectivity of Compound X for Kinase Y. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[9]

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Kinase Y 8 5
Kinase A25010
Kinase B>10,00020
Kinase C75015
Kinase D>10,0002

Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines

This table shows the cytotoxic effects of Compound X on various cancer cell lines. Cell lines were chosen based on their known dependence on the Kinase Y signaling pathway for survival and proliferation. Doxorubicin, a standard chemotherapeutic agent, is used for comparison.

Cell LineDescriptionCompound X IC50 (µM)Doxorubicin IC50 (µM)
Cell Line 1 High Kinase Y expression and activity0.5 1.2
Cell Line 2 Moderate Kinase Y expression and activity2.1 1.5
Cell Line 3 Low Kinase Y expression and activity>50 2.0
Cell Line 4 Kinase Y independent>50 1.8

Table 3: Western Blot Analysis of Downstream Target Phosphorylation

This table summarizes the densitometry analysis of a Western blot experiment. The data shows the effect of increasing concentrations of Compound X on the phosphorylation of "Substrate Z," a direct downstream target of Kinase Y, in Cell Line 1. GAPDH was used as a loading control. A dose-dependent decrease in the phosphorylation of Substrate Z indicates target engagement in a cellular context.[10]

Treatmentp-Substrate Z / Total Substrate Z Ratio (Normalized to Control)
Vehicle Control (DMSO)1.00
Compound X (100 nM)0.65
Compound X (500 nM)0.21
Compound X (1 µM)0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory effect of Compound X on the activity of a specific kinase by quantifying the amount of ADP produced.[9]

  • Materials: Kinase of interest (e.g., Kinase Y), kinase substrate peptide, ATP, Compound X, Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit, and white opaque 96-well plates.

  • Procedure:

    • Prepare a 10-point 1:3 serial dilution of Compound X in DMSO, starting from a 1 mM stock.

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

  • Materials: 96-well plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of Compound X or a vehicle control and incubate for the desired period (e.g., 48-72 hours).

    • Aspirate the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blot Analysis

This technique is used to detect the levels of specific proteins in cell lysates, particularly the phosphorylation state of signaling proteins.[13][14][15]

  • Materials: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST), primary antibodies (e.g., anti-p-Substrate Z, anti-Substrate Z, anti-GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.

  • Procedure:

    • Culture and treat cells with Compound X as required.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_pathway Hypothetical Kinase Y Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseY Kinase Y Receptor->KinaseY Activates SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z Downstream Downstream Signaling (Proliferation, Survival) pSubstrateZ->Downstream Activates CompoundX Compound X CompoundX->KinaseY Inhibits

Caption: A diagram of the hypothetical Kinase Y signaling pathway.

G cluster_workflow Experimental Workflow Start Hypothesis: Compound X inhibits Kinase Y KinaseAssay In Vitro Kinase Assay (Determine IC50 and Selectivity) Start->KinaseAssay CellViability Cell Viability Assay (Determine IC50 in Cell Lines) KinaseAssay->CellViability WesternBlot Western Blot Analysis (Confirm Target Engagement) CellViability->WesternBlot Conclusion Conclusion: Compound X is a potent and selective Kinase Y inhibitor WesternBlot->Conclusion

Caption: The experimental workflow for validating the mechanism of action.

G cluster_logic Logical Framework for MoA Validation Data1 Data Point 1: Low nM IC50 for Kinase Y (High Potency) Conclusion Validated Mechanism of Action: Compound X inhibits Kinase Y Data1->Conclusion Biochemical Evidence Data2 Data Point 2: High IC50 for other kinases (High Selectivity) Data2->Conclusion Biochemical Evidence Data3 Data Point 3: Cytotoxicity in Kinase Y-dependent cells Data3->Conclusion Cellular Evidence Data4 Data Point 4: Reduced phosphorylation of Substrate Z in cells Data4->Conclusion Cellular Evidence

References

A Comparative Docking Analysis of Benzoxazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Inhibitory Potential of Benzoxazole Scaffolds

Benzoxazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. Their versatile structure allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases ranging from cancer to Alzheimer's and bacterial infections. This guide provides a comparative overview of the docking studies of benzoxazole derivatives with five key protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Thymidylate Synthase, and DNA Gyrase. The data presented herein is collated from various scientific studies, offering a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of Binding Affinities and Docking Scores

The inhibitory potential of benzoxazole derivatives is quantified through metrics such as the half-maximal inhibitory concentration (IC50) and computational docking scores. The following tables summarize the experimental and in-silico data for various benzoxazole derivatives against their respective protein targets. Lower IC50 values and more negative docking scores generally indicate higher potency.

Table 1: VEGFR-2 Inhibition by Benzoxazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

Compound IDIC50 (µM) vs. VEGFR-2Docking Score (kcal/mol)Reference CompoundReference IC50 (µM)Reference Docking Score (kcal/mol)
5e 0.07 ± 0.01[1]Not ReportedSorafenib0.1 ± 0.02[1]Not Reported
5c 0.08 ± 0.01[1]Not ReportedSorafenib0.1 ± 0.02[1]Not Reported
5f 0.10 ± 0.02[1]Not ReportedSorafenib0.1 ± 0.02[1]Not Reported
12l 0.097[2][3]Not ReportedSorafenib0.048[3]Not Reported
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

Compound IDIC50 (µM) vs. AChEDocking Score (kcal/mol) vs. AChEIC50 (µM) vs. BChEDocking Score (kcal/mol) vs. BChEReference Compound
Compound 36 0.01262[4]-7.29[4]0.02545[4]-6.71[4]Donepezil
Compound 11 0.90 ± 0.05[5]Not Reported1.10 ± 0.10[5]Not ReportedDonepezil
Compound 18 1.20 ± 0.05[5]Not Reported2.10 ± 0.10[5]Not ReportedDonepezil
Donepezil 0.0693[4]-6.49[4]0.063[4]-5.818[4]-
Table 3: Thymidylate Synthase and DNA Gyrase Inhibition

Thymidylate Synthase is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer drugs. DNA Gyrase is a bacterial enzyme essential for DNA replication and is a validated target for antibiotics.

Compound IDTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 4 Thymidylate Synthase-4.15[6]5-FluorouracilNot Reported
Compound 26 DNA Gyrase-6.687[7]Ciprofloxacin-6.092[7]
Compound 14 DNA Gyrase-6.463[7]Ciprofloxacin-6.092[7]
Compound 13 DNA Gyrase-6.414[7]Ciprofloxacin-6.092[7]

Experimental Protocols for Molecular Docking

The following sections detail the methodologies employed in the cited studies for molecular docking of benzoxazole derivatives.

Docking with VEGFR-2
  • Software: Molecular Operating Environment (MOE) and other platforms are frequently used.

  • Protein Preparation: The crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB), often with a co-crystallized inhibitor like Sorafenib (e.g., PDB ID: 4ASD). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization.

  • Ligand Preparation: The 3D structures of the benzoxazole derivatives are constructed and optimized using molecular mechanics force fields.

  • Docking Protocol: The docking process is typically performed into the ATP-binding site of VEGFR-2. The co-crystallized ligand is often used to define the binding pocket. Docking algorithms, such as Triangle Matcher or Alpha PMI, are employed to generate multiple poses of the ligand within the active site.

  • Scoring: The generated poses are then scored using functions like London dG or GBVI/WSA dG to estimate the binding affinity. The pose with the lowest docking score is selected for analyzing the binding interactions.[2][3]

Docking with Acetylcholinesterase and Butyrylcholinesterase
  • Software: Maestro (Schrödinger) and AutoDock Vina are commonly utilized.

  • Protein Preparation: Crystal structures of human AChE (e.g., PDB ID: 4EY7) and BChE are retrieved from the PDB. The Protein Preparation Wizard in Maestro is used to prepare the structures, which includes assigning bond orders, adding hydrogens, creating disulfide bonds, and performing a restrained energy minimization.

  • Ligand Preparation: The benzoxazole derivatives are built and prepared using LigPrep, which generates various tautomers, stereoisomers, and ionization states at a physiological pH.

  • Grid Generation: A receptor grid is generated around the active site of the enzyme, defined by the co-crystallized ligand or key active site residues.

  • Docking Protocol: The ligands are docked into the prepared grid using the Glide module in Standard Precision (SP) or Extra Precision (XP) mode.

  • Scoring: The docking poses are evaluated based on the GlideScore, which incorporates terms for electrostatic interactions, van der Waals forces, and solvation.[4][5]

Docking with Thymidylate Synthase
  • Software: VLife Molecular Design Suite and other similar platforms are employed.

  • Protein Preparation: The crystal structure of human thymidylate synthase (e.g., PDB ID: 3H9K) is obtained from the PDB. Water molecules and cofactors are removed, hydrogen atoms are added, and the structure is energy minimized using a suitable force field like MMFF (Merck Molecular Force Field).

  • Ligand Preparation: 3D structures of the benzoxazole derivatives are generated and their energies are minimized.

  • Docking Protocol: The docking is performed into the active site of the enzyme. The specific docking algorithm and scoring function within the software are used to predict the binding mode and affinity.[6]

Docking with DNA Gyrase
  • Software: Schrödinger suite and AutoDock Vina are commonly used.

  • Protein Preparation: The X-ray crystal structure of the target DNA gyrase (e.g., from Staphylococcus aureus) is downloaded from the PDB. The protein is prepared by removing water molecules, adding hydrogens, and optimizing the structure.

  • Ligand Preparation: The 3D structures of the benzoxazole derivatives are prepared and optimized.

  • Grid Generation: A grid box is defined encompassing the active site of the enzyme.

  • Docking Protocol: Ligands are docked using software like Glide or AutoDock Vina, which employ genetic algorithms or other search methods to explore the conformational space of the ligand within the active site.

  • Scoring: The binding affinity is estimated using scoring functions that account for various energetic contributions to binding.[7]

Visualization of Pathways and Workflows

The following diagrams illustrate the signaling pathways of the target proteins and a general workflow for molecular docking studies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (from PDB) Grid Define Binding Site & Generate Grid PDB->Grid Ligand Prepare Benzoxazole Derivatives (2D to 3D) Dock Perform Docking (e.g., AutoDock, Glide) Ligand->Dock Grid->Dock Scoring Score & Rank Poses Dock->Scoring Interaction Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) Scoring->Interaction

Caption: General Molecular Docking Workflow.

AChE_BChE_Function ACh Acetylcholine (Neurotransmitter) ChE AChE / BChE ACh->ChE Hydrolysis Products Choline + Acetate (Inactive) ChE->Products Synapse Synaptic Cleft Inhibitor Benzoxazole Inhibitor Inhibitor->ChE Inhibits

Caption: AChE/BChE Catalytic Function.

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA Inhibitor Benzoxazole Inhibitor Inhibitor->TS Inhibits DNA_Gyrase_Function Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor Benzoxazole Inhibitor Inhibitor->DNA_Gyrase Inhibits

References

Safety Operating Guide

Safe Disposal of 1,3-Benzoxazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1,3-Benzoxazol-5-amine as hazardous waste. Appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Profile and Safety Data

This compound is an irritant and is harmful if swallowed. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Some classifications suggest it may be suspected of causing genetic defects.[2]

Hazard Classification (GHS)DescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]PubChem
Skin Irritation (Category 2)Causes skin irritation.[1][2]PubChem, Echemi
Eye Irritation (Category 2)Causes serious eye irritation.[1][2]PubChem, Echemi
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1]PubChem
Germ Cell Mutagenicity (Category 2)Suspected of causing genetic defects.[2]Echemi

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all necessary personal protective equipment is in use. Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[2][3]

  • Skin Protection: Chemical-resistant gloves (nitrile rubber is a suitable option) and a lab coat are mandatory to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.[4][5]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or poured down the drain. [3][6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound, including contaminated items such as weighing papers, pipette tips, and disposable lab equipment, in a dedicated and clearly labeled hazardous waste container.[4][6]

    • The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]

    • Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[4][6]

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4][6] Ensure containers are tightly closed to prevent leaks or spills.[3] Keep waste segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

Step 3: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][6]

  • Follow all institutional and local regulations for waste manifests and handover procedures. The final disposal must be conducted at an approved waste disposal facility.[2][3]

III. Emergency Procedures: Spill and Exposure

In the Event of a Spill:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[4]

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[6] If necessary, moisten the material slightly with water to prevent it from becoming airborne.[6]

  • Collection: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[4][6]

  • Decontamination: Thoroughly clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing.[3] If irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][7] Seek immediate medical attention.[3]

Disposal Workflow

Workflow for the Disposal of this compound A Handling of This compound B Wear Full PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B Precaution C Waste Generation A->C D Solid Waste (Contaminated materials, excess chemical) C->D E Liquid Waste (Solutions containing the chemical) C->E F Collect in Dedicated, Sealed & Labeled Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G Segregate from incompatibles H Contact EHS for Waste Pickup G->H I Transport to Approved Hazardous Waste Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1,3-Benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,3-Benzoxazol-5-amine (CAS No. 63837-12-7). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS Classification
Pictogram GHS07
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant

Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.[1]

Personal Protective Equipment (PPE)
Eye/Face Protection
Skin Protection
Respiratory Protection

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area with a local exhaust system or in a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapor.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[2]

Storage:

  • Store in a cool, dry, and dark place.[4]

  • Keep the container tightly closed in a well-ventilated area.[2]

  • Store away from incompatible materials such as oxidizing agents.[3][4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][4] If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Plan

Waste Collection and Segregation:

  • Collect solid waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled, and sealed container for hazardous waste.[1][5]

  • Collect liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[1]

Labeling and Storage of Waste:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[5][6]

Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[3][7]

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste and follow their specific procedures.[5]

  • All disposal activities must comply with federal, state, and local regulations.[4]

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Review SDS b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c Proceed to Handling d Weigh/Handle this compound c->d e Segregate Solid & Liquid Waste d->e Generate Waste f Label Waste Containers e->f g Store in Designated Area f->g h Schedule EHS Pickup g->h m Approved Waste Facility h->m Final Disposal i Spill l Notify Supervisor/EHS i->l j Exposure k Follow First Aid Procedures j->k k->l

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.